4-(4-Bromophenyl)tetrahydropyran
Description
Properties
IUPAC Name |
4-(4-bromophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRPUGBQABMPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600277 | |
| Record name | 4-(4-Bromophenyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811828-76-9 | |
| Record name | 4-(4-Bromophenyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)tetrahydropyran is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring linked to a bromophenyl group, offers a versatile scaffold for the development of novel therapeutic agents and other complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of biaryl systems and other functionalized molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 811828-76-9 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.12 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Storage | Room temperature, dry | [1] |
Synthesis and Experimental Protocols
General Synthesis Strategies for 4-Aryl-tetrahydropyrans
Several established methods for the synthesis of the 4-aryltetrahydropyran scaffold include:
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 4-aryltetrahydropyrans, a substituted homoallylic alcohol can be reacted with an appropriate aryl aldehyde.[2]
-
Synthesis from Epoxides and Allylsilanes: An efficient method for synthesizing 4-aryltetrahydropyrans involves the reaction of epoxides with allyltrimethylsilane in the presence of an arene, proceeding via a Prins cyclization mechanism.[3][4]
-
Oxonium-Ene Cyclization: Dihydro- and tetrahydropyrans can be synthesized from aldehydes and substituted homoallyl alcohols mediated by a Lewis acid like boron trifluoride etherate.[5]
A logical workflow for a potential synthesis of this compound is depicted below.
Caption: A potential synthetic workflow for this compound via Prins cyclization.
Applications in Drug Development and Medicinal Chemistry
The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[6] It is often considered a bioisostere of a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor and modulating the lipophilicity of the molecule.[7]
This compound serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the bromo-phenyl group is particularly significant as it allows for further functionalization through various cross-coupling reactions.
Suzuki-Miyaura Coupling
A primary application of this compound is in Suzuki-Miyaura coupling reactions.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, leading to the synthesis of biaryl structures. These biaryl motifs are common in many pharmacologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
While a specific protocol for this substrate is not detailed, a general procedure can be adapted:
-
Reaction Setup: To a reaction vessel, add this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).
-
Inert Atmosphere: The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: General scheme of the Suzuki-Miyaura coupling reaction involving this compound.
Role as a Bioisostere
In drug design, the tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine.[7] This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can introduce new interactions with biological targets through the ether oxygen. The 4-bromophenyl-tetrahydropyran scaffold can be utilized in structure-activity relationship (SAR) studies to explore the impact of this substitution on the biological activity of a lead compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities of this compound itself or its direct involvement in signaling pathways. Its primary role reported is that of a synthetic intermediate. The biological activity of its derivatives would be highly dependent on the nature of the group introduced via the Suzuki-Miyaura or other coupling reactions.
Research on related bromophenyl-containing heterocyclic compounds has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, direct data for this compound is not available.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of the tetrahydropyran ring, a common motif in bioactive molecules, and the reactive bromophenyl group, which allows for versatile functionalization through cross-coupling reactions. While direct biological data on the compound itself is scarce, its importance as a building block for creating diverse libraries of compounds for biological screening is evident. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Aryl Tetrahydropyrans from Epoxides and Allyltrimethylsilane | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. ctppc.org [ctppc.org]
An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromophenyl)tetrahydropyran is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a tetrahydropyran (THP) ring linked to a brominated phenyl group, serves as a versatile scaffold in the synthesis of complex bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, plausible synthetic routes, and spectroscopic analysis of this compound, with a focus on its applications in drug development, particularly as a building block for kinase inhibitors.
Molecular Structure and Chemical Properties
This compound possesses a central tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom. This ring is substituted at the 4-position with a 4-bromophenyl group. The IUPAC name for this compound is 4-(4-bromophenyl)oxane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrO | Commercial Suppliers |
| Molecular Weight | 241.12 g/mol | Commercial Suppliers |
| CAS Number | 811828-76-9 | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | - |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocols
Route 1: Grignard Reaction followed by Reduction
This approach involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with tetrahydropyran-4-one, followed by the reduction of the resulting tertiary alcohol.
Experimental Protocol:
Step 1: Synthesis of this compound-4-ol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by the dropwise addition of the remaining 1,4-dibromobenzene solution.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-4-ol.[1][2][3][4]
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of this compound-4-ol
-
To a solution of this compound-4-ol (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid at 0 °C, add a reducing agent like triethylsilane (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram 1: Synthetic Workflow for Route 1
Caption: Grignard reaction followed by reduction.
Route 2: Suzuki-Miyaura Cross-Coupling Reaction
This route involves the palladium-catalyzed cross-coupling of a suitable tetrahydropyran derivative with a bromophenylboronic acid.
Experimental Protocol:
-
In a reaction vessel, combine 4-bromotetrahydropyran (1.0 eq), 4-bromophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data and Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (4H): Two doublets in the range of δ 7.2-7.6 ppm. - Tetrahydropyran protons (9H): Multiplets in the range of δ 1.5-4.0 ppm. The proton at C4 will be a multiplet deshielded by the phenyl ring. The protons adjacent to the oxygen (C2 and C6) will be in the range of δ 3.5-4.0 ppm. |
| ¹³C NMR | - Aromatic carbons (6C): Signals in the range of δ 120-145 ppm. The carbon bearing the bromine will be at the lower end of this range, and the ipso-carbon will be around δ 140-145 ppm. - Tetrahydropyran carbons (5C): Signals in the range of δ 30-70 ppm. The carbons adjacent to the oxygen (C2 and C6) will be in the range of δ 65-70 ppm. |
| IR (Infrared) Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C-O-C stretching (ether): ~1080-1150 cm⁻¹. - C-Br stretching: ~500-600 cm⁻¹. - Aromatic C=C stretching: ~1475, 1590 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 240 and 242 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). - Fragmentation pattern may include loss of the bromophenyl group or cleavage of the tetrahydropyran ring. |
Role in Drug Discovery and Development
The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane. The introduction of the oxygen atom in the THP ring can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.
Application as a Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The tetrahydropyran scaffold has been successfully incorporated into several kinase inhibitors. The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions within the ATP-binding pocket of kinases.
The this compound moiety serves as a valuable building block in this context. The bromophenyl group can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Diagram 3: Role in Kinase Inhibitor Development
References
Synthesis of 4-(4-Bromophenyl)tetrahydropyran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(4-Bromophenyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on a robust two-step sequence: the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the final product. This document includes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the tetrahydropyran ring serves as a stable, non-planar scaffold often found in natural products and pharmaceuticals. This guide details a common and reliable synthetic route to this compound, commencing from readily available starting materials.
Core Synthesis Pathway
The principal synthesis route involves two key transformations:
-
Grignard Reaction: The synthesis of the intermediate, this compound-4-ol, is achieved through the nucleophilic addition of 4-bromophenylmagnesium bromide to tetrahydropyran-4-one.
-
Deoxygenation: The subsequent removal of the tertiary hydroxyl group from this compound-4-ol furnishes the target molecule, this compound. The Barton-McCombie deoxygenation is a well-established method for this transformation.
The overall synthesis workflow is depicted below.
Caption: Overall synthesis pathway for this compound.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that specific yields can vary based on reaction scale, purity of reagents, and optimization of conditions.
Table 1: Reagents and Conditions for Grignard Reaction
| Reagent/Parameter | Molar Ratio (to Tetrahydropyran-4-one) | Notes |
| Tetrahydropyran-4-one | 1.0 | Starting ketone. |
| 1,4-Dibromobenzene | 1.1 | Precursor for the Grignard reagent. |
| Magnesium Turnings | 1.2 | Activated with iodine if necessary. |
| Anhydrous THF | - | Solvent for the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling, then warming to RT. |
| Reaction Time | 1 - 3 hours | Monitored by TLC. |
| Typical Yield | 70-85% | For the isolated alcohol intermediate. |
Table 2: Reagents and Conditions for Barton-McCombie Deoxygenation
| Reagent/Parameter | Molar Ratio (to Alcohol Intermediate) | Notes |
| This compound-4-ol | 1.0 | Starting tertiary alcohol. |
| Sodium Hydride (NaH) | 1.5 | For the formation of the alkoxide. |
| Carbon Disulfide (CS₂) | 5.0 | To form the xanthate intermediate. |
| Methyl Iodide (CH₃I) | 5.0 | To cap the xanthate. |
| Tributyltin Hydride (Bu₃SnH) | 2.0 | Hydrogen atom donor. |
| AIBN | 0.2 | Radical initiator. |
| Toluene | - | Solvent for the deoxygenation step. |
| Temperature | 90-110 °C | Reflux conditions. |
| Reaction Time | 4 - 12 hours | Monitored by TLC. |
| Typical Yield | 60-80% | For the final deoxygenated product. |
Experimental Protocols
Synthesis of Tetrahydropyran-4-one
Tetrahydropyran-4-one can be synthesized via several methods, including the cyclization of 1,5-dichloropentan-3-one. A common laboratory-scale preparation involves the hydrogenation of pyran-4-one. A detailed protocol for the synthesis from 3-chloropropionyl chloride and ethylene is also available in the literature.[1][2]
Step 1: Synthesis of this compound-4-ol (Grignard Reaction)
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydropyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: All glassware should be flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.
-
Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.1 eq.) in anhydrous THF.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Grignard Addition: In a separate flask, dissolve tetrahydropyran-4-one (1.0 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared 4-bromophenylmagnesium bromide solution to the cooled solution of tetrahydropyran-4-one via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound-4-ol.
Step 2: Synthesis of this compound (Barton-McCombie Deoxygenation)
Materials:
-
This compound-4-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions
Procedure:
-
Xanthate Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound-4-ol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide (5.0 eq.) at 0 °C and allow the mixture to warm to room temperature, stirring for an additional 1 hour.
-
Add methyl iodide (5.0 eq.) and continue stirring at room temperature for 12-24 hours until the formation of the xanthate is complete (monitored by TLC).
-
-
Deoxygenation:
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.
-
Dissolve the crude xanthate in toluene.
-
Add tributyltin hydride (2.0 eq.) and AIBN (0.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (90-110 °C) for 4-12 hours, or until the starting material is consumed as indicated by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove tin byproducts and other impurities, yielding the final product, this compound.
-
Alternative Deoxygenation Methods
While the Barton-McCombie reaction is a classic and reliable method, it involves the use of toxic and difficult-to-remove tin reagents. More modern and environmentally friendly deoxygenation protocols have been developed. For benzylic alcohols, such as the intermediate in this synthesis, titanium-catalyzed deoxygenation using silanes as a hydride source presents a viable alternative.[3][4] Photocatalytic methods using benzoate esters of the alcohol have also been reported as a practical and general deoxygenation strategy.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving a Grignard reaction and a subsequent deoxygenation. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this important building block. The consideration of alternative, more modern deoxygenation methods may offer advantages in terms of safety and environmental impact.
References
- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(4-Bromophenyl)tetrahydropyran
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(4-Bromophenyl)tetrahydropyran, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for substituted tetrahydropyrans and bromophenyl groups. Actual experimental values may vary slightly.
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H-Ar (ortho to Br) | ~ 7.45 | d | 2H | J ≈ 8.5 Hz |
| H-Ar (meta to Br) | ~ 7.15 | d | 2H | J ≈ 8.5 Hz |
| H-2ax, H-6ax | ~ 3.50 | ddd | 2H | J ≈ 11.5, 11.5, 4.0 Hz |
| H-2eq, H-6eq | ~ 4.10 | ddd | 2H | J ≈ 11.5, 4.0, 2.5 Hz |
| H-4ax | ~ 2.75 | tt | 1H | J ≈ 12.0, 4.0 Hz |
| H-3ax, H-5ax | ~ 1.80 | qd | 2H | J ≈ 12.0, 4.0 Hz |
| H-3eq, H-5eq | ~ 1.95 | m | 2H | - |
Spectrum Analysis and Interpretation
Aromatic Region (δ 7.0-7.5 ppm): The signals corresponding to the protons on the 4-bromophenyl group are expected to appear in this region. Due to the symmetry of the 1,4-disubstituted benzene ring, the spectrum will exhibit an AA'BB' system, which often simplifies to two doublets.
-
H-Ar (ortho to Br): These protons are deshielded by the bromine atom and are expected to resonate at a lower field, appearing as a doublet around 7.45 ppm.
-
H-Ar (meta to Br): These protons are located further from the electron-withdrawing bromine atom and will appear as a doublet at a slightly higher field, around 7.15 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
Aliphatic Region (δ 1.5-4.5 ppm): The protons of the tetrahydropyran ring will appear in this region. The chair conformation of the ring leads to distinct signals for the axial and equatorial protons.
-
H-2/H-6 Protons (adjacent to oxygen): These protons are the most deshielded of the aliphatic protons due to the inductive effect of the oxygen atom. The equatorial protons (H-2eq, H-6eq) are typically found at a lower field than the axial protons (H-2ax, H-6ax) and will likely appear around 4.10 ppm and 3.50 ppm, respectively. Both will appear as complex multiplets due to geminal and vicinal coupling.
-
H-4 Proton (methine): The axial proton at the C-4 position (H-4ax) is expected to be a triplet of triplets due to coupling with the four adjacent methylene protons (H-3ax, H-3eq, H-5ax, H-5eq).
-
H-3/H-5 Protons (methylene): The axial (H-3ax, H-5ax) and equatorial (H-3eq, H-5eq) protons will have distinct chemical shifts and will appear as complex multiplets due to geminal and vicinal coupling with each other and with the H-4 proton.
Molecular Structure with Proton Assignments
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromophenyl)tetrahydropyran
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Bromophenyl)tetrahydropyran and its closely related precursor, this compound-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of these compounds.
Introduction
The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, saturated ring system serves as a valuable bioisostere for carbocyclic rings like cyclohexane, often imparting improved pharmacokinetic properties to drug candidates. The incorporation of an oxygen atom can lead to enhanced solubility, metabolic stability, and the potential for hydrogen bonding interactions, which can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] 4-Aryl-substituted tetrahydropyrans, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.
This guide focuses on this compound, a versatile intermediate that combines the beneficial properties of the tetrahydropyran ring with the synthetic utility of a brominated phenyl group, making it amenable to a variety of cross-coupling reactions for further molecular elaboration. We also provide detailed information on its precursor, this compound-4-ol, which is a key intermediate in its synthesis and a valuable building block in its own right, notably in the development of proteolysis-targeting chimeras (PROTACs).[2]
Physicochemical Properties
This section summarizes the known physical and chemical properties of this compound and this compound-4-ol. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be considered as such.
This compound
| Property | Value | Source |
| CAS Number | 811828-76-9 | Commercial |
| Molecular Formula | C₁₁H₁₃BrO | Commercial |
| Molecular Weight | 241.12 g/mol | Commercial |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| Purity | ≥98% | Commercial |
This compound-4-ol
| Property | Value | Source |
| CAS Number | 165119-46-0 | [2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [2][4] |
| Molecular Weight | 257.12 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | Not available | - |
| Boiling Point | 368.8 ± 42.0 °C (Predicted) | Commercial |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | Commercial |
| pKa | 13.60 ± 0.20 (Predicted) | Commercial |
| Solubility | Not available | - |
| Purity | ≥98% | [2][4] |
Experimental Protocols
Synthesis of this compound-4-ol via Grignard Reaction
This protocol describes the synthesis of this compound-4-ol from 4-bromobromobenzene and tetrahydro-4H-pyran-4-one via a Grignard reaction.[5][6][7]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Bromobromobenzene
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 4-bromobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromobromobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Tetrahydro-4H-pyran-4-one:
-
In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution of tetrahydro-4H-pyran-4-one to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled ketone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound-4-ol.
-
Synthesis of this compound via Reduction of the Tertiary Alcohol
This protocol outlines a plausible method for the synthesis of this compound by reduction of the tertiary alcohol, this compound-4-ol. A common method for such a transformation is a two-step procedure involving dehydration followed by hydrogenation.
Materials:
-
This compound-4-ol
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous sodium sulfate
-
Ethanol or Ethyl Acetate
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dehydration to the Alkene:
-
To a solution of this compound-4-ol (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This intermediate can be used in the next step without further purification if it is sufficiently pure.
-
-
Hydrogenation of the Alkene:
-
Dissolve the crude alkene from the previous step in ethanol or ethyl acetate.
-
Add palladium on carbon (10 wt. %, 5 mol %) to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Visualizations
The following diagrams illustrate the synthetic workflows and a key conceptual application of the tetrahydropyran scaffold.
Caption: Synthesis of this compound-4-ol via Grignard Reaction.
Caption: Two-step synthesis of this compound from its alcohol precursor.
Caption: Role of the tetrahydropyran scaffold as a bioisostere for improving drug properties.[1]
References
- 1. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-(4-BROMOPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL | 165119-46-0 [m.chemicalbook.com]
- 4. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of 4-Aryl Saturated Heterocycles: A Technical Guide
Affiliation: Google Research
Disclaimer: The crystal structure data for 4-(4-Bromophenyl)tetrahydropyran is not publicly available in surveyed crystallographic databases or peer-reviewed literature. This technical guide instead provides a comprehensive analysis of the crystal structure of a closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol , to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of 4-aryl saturated heterocyclic compounds. The structural differences—a piperidine instead of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a chloro instead of a bromo substituent—are to be noted.
Abstract
This document details the crystal structure and experimental protocols for 4-(4-Chlorophenyl)piperidin-4-ol. The crystallographic data, obtained from single-crystal X-ray diffraction, reveals a monoclinic crystal system with the space group P21/c. The piperidine ring adopts a chair conformation with the 4-chlorophenyl group in an equatorial position and the hydroxyl group in an axial position. The crystal packing is characterized by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture. This guide presents the quantitative crystallographic data in a structured tabular format, outlines the synthesis and crystallographic experimental procedures, and provides visualizations of the experimental workflow and molecular interactions.
Introduction
Saturated heterocyclic scaffolds containing aryl substituents are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these molecules provides crucial insights into their physicochemical properties, stability, and potential intermolecular interactions. This guide focuses on the detailed crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol as a representative example of this class of compounds.
Crystal Structure Data
The crystallographic data for 4-(4-Chlorophenyl)piperidin-4-ol has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for 4-(4-Chlorophenyl)piperidin-4-ol
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₁H₁₄ClNO |
| Formula Weight | 211.68 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.3706 (10) |
| b (Å) | 9.5204 (8) |
| c (Å) | 10.6164 (9) |
| α (°) | 90 |
| β (°) | 108.458 (8) |
| γ (°) | 90 |
| Volume (ų) | 1090.13 (16) |
| Z | 4 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 295 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.111 |
| Goodness-of-fit (S) | 1.07 |
Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol
The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol is typically achieved through a Grignard reaction. The general workflow is depicted below.
Single-Crystal X-ray Diffraction
Single crystals of 4-(4-Chlorophenyl)piperidin-4-ol suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent. The data was collected on an Oxford Diffraction SuperNova diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Molecular and Crystal Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)piperidin-4-ol reveals that the piperidine ring adopts a stable chair conformation. The bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is situated in an axial position.
In the crystal, molecules are linked by a network of hydrogen bonds. The hydroxyl group and the nitrogen atom of the piperidine ring act as both hydrogen bond donors and acceptors. This results in the formation of centrosymmetric tetramers through O—H···N and N—H···O hydrogen bonds. These tetramers are further interconnected to form layers.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a detailed analysis of the structurally similar compound, 4-(4-Chlorophenyl)piperidin-4-ol. The provided data on its crystal lattice, molecular conformation, and intermolecular interactions, along with the detailed experimental protocols, offer a valuable framework for understanding the structural chemistry of 4-aryl saturated heterocyclic systems. This information is critical for applications in drug design and materials science where molecular geometry and packing are key determinants of function and performance.
An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(4-Bromophenyl)tetrahydropyran, a crucial heterocyclic building block for researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
Chemical and Physical Properties
This compound, also known by its IUPAC name 4-(4-bromophenyl)oxane, is a solid organic compound. The tetrahydropyran (THP) moiety is a recognized bioisostere of a cyclohexane ring, often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Below is a summary of its key chemical and physical data:
| Property | Value | Reference |
| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran | |
| Synonyms | 4-(4-bromophenyl)oxane | |
| CAS Number | 811828-76-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO | [3] |
| Molecular Weight | 241.12 g/mol | [3] |
| Appearance | Solid | [4][5] |
| Purity | 96%+ | [1] |
Note: Specific quantitative data for melting point, boiling point, and solubility are not consistently reported in publicly available literature, often being confused with the related compound this compound-4-ol.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methodologies in organic chemistry. One of the most prominent and versatile methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.
A plausible and efficient synthetic route involves the coupling of a suitable tetrahydropyran-containing boronic acid or boronate ester with a 4-bromophenyl halide, or conversely, the coupling of a 4-bromophenylboronic acid with a halogenated tetrahydropyran.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following provides a generalized experimental protocol for a Suzuki-Miyaura reaction that can be adapted for the synthesis of this compound.
Materials:
-
4-Bromophenyl halide (e.g., 1-bromo-4-iodobenzene)
-
Tetrahydropyran-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromophenyl halide (1.0 eq), tetrahydropyran-4-boronic acid pinacol ester (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The presence of the bromine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of molecular fragments, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.
The tetrahydropyran ring itself is a key pharmacophore. Its inclusion in drug candidates can lead to improved ADME properties. Specifically, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity to biological targets. Furthermore, the THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic rings.
While specific drugs in the market that directly use this compound as a starting material are not prominently disclosed in public literature, the utility of the bromophenyl and tetrahydropyran motifs is well-established in numerous therapeutic areas. For instance, various kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists feature these structural components. The development of novel anticancer and antimicrobial agents often involves the synthesis of derivatives of bromophenyl-containing heterocyclic compounds.
Figure 2: Logical workflow illustrating the role of this compound as a starting material in a typical drug discovery pipeline.
Signaling Pathways and Biological Targets
The direct biological activity of this compound is not extensively documented, as it primarily serves as a synthetic intermediate. However, the derivatives synthesized from this building block have been implicated in modulating various signaling pathways relevant to human diseases.
For example, biaryl structures, which can be readily synthesized from this compound via Suzuki coupling, are common motifs in kinase inhibitors. These inhibitors can target pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and others that are frequently dysregulated in cancer. The tetrahydropyran moiety can contribute to the binding of these inhibitors to the ATP-binding pocket of kinases.
Figure 3: A conceptual diagram showing how a drug candidate derived from this compound might interact with a biological target to modulate a signaling pathway and elicit a cellular response.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive bromophenyl group and a favorable tetrahydropyran scaffold makes it an attractive starting material for the synthesis of novel and diverse small molecules. The ability to readily functionalize this compound through established cross-coupling methodologies provides researchers with a powerful tool to generate libraries of compounds for biological screening. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase. Further research into the synthesis and application of this and related compounds will undoubtedly contribute to the discovery of the next generation of medicines.
References
- 1. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 5. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]
solubility of 4-(4-Bromophenyl)tetrahydropyran in organic solvents
An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)tetrahydropyran in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary protocols to generate reliable and reproducible solubility data in-house. It includes a detailed experimental workflow, a template for data presentation, and a discussion of the underlying principles of solubility.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its solubility in organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility profile of this compound is essential for its effective use in research and development. This guide outlines a standardized approach to determining the solubility of this compound in a range of common organic solvents.
Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute is most likely to dissolve in a solvent with a similar polarity. This compound possesses both nonpolar (the bromophenyl group and the tetrahydropyran ring) and polar (the ether oxygen) characteristics. Therefore, its solubility will vary across different organic solvents based on their respective polarities.
Factors influencing solubility include:
-
Polarity of the solvent: Solvents can be broadly classified as polar (e.g., ethanol, acetonitrile) and nonpolar (e.g., heptane, toluene).
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Intermolecular forces: The strength of the interactions between the solute molecules, the solvent molecules, and the solute-solvent molecules dictates the extent of dissolution.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[1]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
-
Sample Collection and Dilution:
-
Withdraw a precise aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the liquid.
-
Immediately filter the collected aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
To express the solubility in mol/L, divide the value in g/L by the molecular weight of this compound (241.12 g/mol ).
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Toluene | 25 | ||
| Heptane | 25 | ||
| Acetonitrile | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
The Rising Promise of Aryl-Tetrahydropyran Scaffolds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The aryl-tetrahydropyran scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activity: Targeting Key Oncogenic Pathways
Aryl-tetrahydropyran derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth and proliferation.
Quantitative Analysis of Antiproliferative Activity
The cytotoxic effects of various aryl-tetrahydropyran derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Aryl-4H-naphthopyrans | BT-20 (Breast Carcinoma) | 28.1 - >150 | Doxorubicin | - |
| Tetrahydropyran-Triazole Hybrids | A549 (Lung), HBL-100 (Breast), HeLa (Cervical), SW1573 (Lung), T-47D (Breast), WiDr (Colon) | Significant antiproliferative activity | Cisplatin, 5-Fluorouracil | - |
| Brevilin A Derivatives | A549 (Lung), SW480 (Colorectal), MDA-MB-231 (Breast), MCF-7 (Breast) | 4.6 - 13.6 | - | - |
| Pyrazolo[3,4-b]pyridines | HeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast) | 1.98 - 26.44 | Doxorubicin | 2.11 - 4.57 |
Key Molecular Target: Src Kinase
Several 4-aryl-4H-naphthopyran derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.
| Compound | Substitution | IC50 (µM) |
| 4a | Unsubstituted Phenyl | 28.1 |
| 4d | 2-Chlorophenyl | 34.7 |
| 4i | 1-Methylnitroimidazole | Good inhibitory activity |
| 4m | 3-Hydroxyphenyl | 33.8 |
| 4n | 4-Methoxyphenyl | 34.5 |
| 4e | 3-Nitrophenyl | > 150 |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of aryl-tetrahydropyran derivatives on cancer cell lines.[1][2][3][4][5]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, BT-20) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[6][7][8][9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
This protocol details the procedure for evaluating the inhibitory activity of compounds against Src kinase.[10][11][12][13][14][15]
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing GST-Src kinase and DTT.
-
Compound Incubation: Incubate the reaction cocktail with pre-diluted test compounds for 5 minutes at room temperature.
-
Reaction Initiation: Add an ATP/substrate cocktail to the mixture to initiate the kinase reaction. The biotinylated substrate contains the residues surrounding Tyr160 of the signal transduction protein.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: The kinase activity is quantified, often using a luminescence-based assay that measures the amount of ADP produced.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Inhibition of Src kinase signaling by aryl-tetrahydropyran derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Aryl-tetrahydropyran scaffolds have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. Their mode of action often involves the inhibition of essential microbial enzymes, such as bacterial topoisomerases.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Tetrahydropyran-based Topoisomerase Inhibitors | Escherichia coli | 2 | Ciprofloxacin | 0.015 |
| Staphylococcus aureus | 0.125 | Ciprofloxacin | 0.25 | |
| Ciprofloxacin-Resistant S. aureus (GyrA mutation) | 0.25 | Ciprofloxacin | 32 | |
| Ciprofloxacin-Resistant S. aureus (ParC mutation) | 0.5 | Ciprofloxacin | 64 | |
| 2,6-Diaryl-tetrahydropyran-4-one oximes | Various bacterial and fungal strains | - | - | - |
Key Molecular Target: Bacterial Topoisomerases
Tetrahydropyran-based compounds have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ciprofloxacin IC50 (µM) |
| TPI-2 | E. coli Topoisomerase IV | Decatenation | 0.5 | 10 |
| S. aureus Topoisomerase IV | Decatenation | 0.2 | 8 | |
| E. coli DNA Gyrase | Supercoiling | 15 | 0.8 | |
| S. aureus DNA Gyrase | Supercoiling | 25 | 1.2 |
Experimental Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[16][17][18][19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[21][22][23][24][25][26]
-
Reaction Mixture: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.
-
Reaction Initiation: Add topoisomerase IV to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Gel Electrophoresis: Resolve the DNA products by agarose gel electrophoresis. Decatenated DNA will migrate faster than the catenated kDNA network.
-
IC50 Determination: Quantify the band intensities to determine the IC50 value.
Mechanism of Action and Experimental Workflow
Caption: Inhibition of bacterial topoisomerase IV by aryl-tetrahydropyran derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential in Neurodegenerative Diseases: Modulating Cholinesterase Activity
Preliminary investigations suggest that aryl-tetrahydropyran scaffolds may also hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).
Quantitative Analysis of Acetylcholinesterase Inhibition
Some aryl-tetrahydropyran derivatives are being explored as inhibitors of AChE. The IC50 values for these compounds are crucial for determining their potential as therapeutic agents.
(Quantitative data for acetylcholinesterase inhibition by aryl-tetrahydropyran scaffolds is an active area of research. As more data becomes publicly available, this section will be updated.)
Experimental Protocol
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[21][27][28][29][30]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, combine the AChE enzyme solution with various concentrations of the test compound.
-
Incubation: Incubate the enzyme-inhibitor mixture for a predefined period.
-
Reaction Initiation: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the rate of reaction against the inhibitor concentration.
Signaling Pathway
Caption: Inhibition of acetylcholinesterase by aryl-tetrahydropyran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atcc.org [atcc.org]
- 4. protocols.io [protocols.io]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. researchgate.net [researchgate.net]
- 13. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. standards.globalspec.com [standards.globalspec.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and characterization of novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 25. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mechanism of action of DNA topoisomerase inhibitors | Semantic Scholar [semanticscholar.org]
- 27. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Commercial Availability and Technical Guide for 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic utility of 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.
Commercial Availability
This compound is available from a number of chemical suppliers, typically with purities of 98% or higher. The compound is generally supplied in quantities ranging from milligrams to several grams.
| Supplier | Purity | Available Quantities |
| MySkinRecipes | 98% | 250mg, 1g, 5g[1] |
| Capot Chemical | Not Specified | Not Specified[2] |
| Shaoyuan | 98.7% | Not Specified[3] |
| Chem-Space | Not Specified | 250mg, 500mg, 1g |
| BLDpharm | Not Specified | Not Specified |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO[1] |
| Molecular Weight | 241.12 g/mol [1] |
| CAS Number | 811828-76-9[1] |
| Purity | ≥98%[1] |
| MDL Number | MFCD12913643[1] |
| Storage | Room temperature, dry[1] |
| XLogP3-AA | 3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 13 |
Synthetic Applications and Experimental Protocols
This compound is a key intermediate in organic synthesis, particularly for the generation of biaryl systems and other complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1] The presence of the bromine atom on the phenyl ring allows for facile carbon-carbon bond formation.
General Synthetic Approach to 4-Aryl-Tetrahydropyrans
General synthesis of 4-aryl-tetrahydropyrans.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] The following is a general procedure that can be adapted for the reaction of this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and stir the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Representative Experimental Protocol: Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7] Below is a general protocol adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.
-
Add the alkene and the base to the reaction mixture.
-
Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the palladium black and inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the substituted alkene product.
Role in Drug Discovery
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane or phenyl rings to improve physicochemical properties such as solubility and metabolic stability. This compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromophenyl moiety allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets. While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in the generation of novel chemical entities that can be screened for a wide range of biological activities.
Workflow for drug discovery using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
In-Depth Technical Guide: Safety and Handling of 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-(4-Bromophenyl)tetrahydropyran (CAS No: 811828-76-9). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 811828-76-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO | [1][2][3] |
| Molecular Weight | 241.12 g/mol | [1][2][3] |
| Purity | ≥95% - 98% | [1][4] |
| Appearance | Solid | [5] |
Hazard Identification and Safety Precautions
A comprehensive, officially recognized GHS classification for this compound is not yet established. However, based on the safety data for structurally related compounds, such as other brominated aromatic compounds and tetrahydropyran derivatives, a cautious approach is warranted. The following hazards should be considered:
-
Acute Toxicity (Oral): May be harmful if swallowed.[6]
-
Skin Corrosion/Irritation: May cause skin irritation.[6]
-
Eye Damage/Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is advised. A self-contained breathing apparatus may be necessary in pressure-demand situations.[4]
Recommended Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. 811828-76-9 | 4-(4-Bromo-phenyl)-tetrahydro-pyran - Capot Chemical [capotchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. aobchem.com [aobchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | C11H12BrN | CID 18545468 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(4-Bromophenyl)tetrahydropyran discovery and history
An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a conformationally restricted tetrahydropyran (THP) ring with a synthetically versatile bromophenyl moiety, make it a valuable intermediate for the synthesis of complex molecular architectures. The THP scaffold is often employed as a bioisosteric replacement for carbocyclic rings to modulate physicochemical properties such as solubility and metabolic stability, while the bromine atom serves as a key handle for a variety of cross-coupling reactions to introduce further molecular diversity. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Discovery and History
The precise first synthesis and reporting of this compound are not prominently documented in the scientific literature under a single, seminal publication. Its emergence is more likely rooted in the broader context of the increasing use of the tetrahydropyran motif in medicinal chemistry. The THP ring system is a common feature in many natural products and has been recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1]
The "discovery" of this compound can be viewed as an outcome of the systematic exploration of functionalized heterocyclic scaffolds by medicinal chemists. The inclusion of a bromophenyl group provides a reactive handle for introducing the tetrahydropyran core into larger molecules through well-established cross-coupling methodologies, such as Suzuki and Heck reactions.[2] This "building block" approach is a cornerstone of modern drug discovery, allowing for the rapid generation of libraries of diverse compounds for biological screening. While a specific "eureka" moment for this particular molecule is not apparent, its value and application have become established through its repeated use in the synthesis of bioactive compounds.
Physicochemical Properties and Characterization Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 811828-76-9 | [2] |
| Molecular Formula | C₁₁H₁₃BrO | [2] |
| Molecular Weight | 241.12 g/mol | [2] |
| Appearance | Not explicitly stated; likely a solid or oil | |
| Purity | Typically available at ≥98% | [2] |
Note: Detailed experimental characterization data such as melting point, boiling point, and NMR spectra are not consistently reported in publicly available sources and would typically be determined empirically in a research setting.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for the formation of tetrahydropyran rings. A common and illustrative approach involves the acid-catalyzed reaction of a suitable diol with a carbonyl compound (a Prins-type cyclization) or the cyclization of a halo-alcohol. A representative synthetic route is outlined below.
Illustrative Synthetic Pathway
Caption: A generalized reaction scheme for the synthesis of a 4-substituted tetrahydropyran via a Prins-type cyclization.
Detailed Experimental Protocol (Representative)
This protocol is a generalized representation based on common methods for the synthesis of substituted tetrahydropyrans and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize this compound.
Materials:
-
4-Bromobenzaldehyde
-
A suitable 1,5-diol precursor (e.g., a protected form that can be deprotected in situ) or a homoallylic alcohol.
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: A solution of 4-bromobenzaldehyde (1.0 equivalent) and the diol or homoallylic alcohol precursor (1.1 equivalents) is prepared in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalysis: The reaction mixture is cooled in an ice bath, and a catalytic amount of strong acid is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of time (typically several hours to overnight). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery and Signaling Pathways
The this compound moiety is a valuable component in the design of modern pharmaceuticals. The tetrahydropyran ring often serves as a metabolically stable, conformationally restricted scaffold that can favorably interact with biological targets. The bromophenyl group provides a crucial attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Molecules incorporating this scaffold have been investigated in various therapeutic areas, including as kinase inhibitors, receptor antagonists, and other enzyme inhibitors. The general mechanism involves the overall drug molecule, of which this compound is a part, binding to a specific target protein and modulating its activity, thereby interrupting a disease-related signaling pathway.
Illustrative Signaling Pathway Modulation
Caption: Generalized diagram of a kinase signaling pathway being modulated by a drug molecule containing the this compound scaffold.
Future Perspectives
This compound is expected to remain a relevant and valuable building block in the field of drug discovery. Its utility in constructing diverse molecular libraries through established and robust chemical reactions ensures its continued application. Future work will likely focus on the development of more efficient and stereoselective synthetic routes to this and related tetrahydropyran derivatives. Furthermore, the incorporation of this scaffold into novel chemical modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting avenue for future research.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction with 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. This palladium-catalyzed cross-coupling reaction is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing 4-(4-Bromophenyl)tetrahydropyran as a key building block. The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, often employed to enhance pharmacokinetic properties such as solubility and metabolic stability. As a bioisostere of a cyclohexane ring, the oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially improving target engagement. Consequently, the synthesis of biaryl structures incorporating a tetrahydropyran ring via Suzuki coupling is of significant interest in drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Applications in Drug Discovery and Materials Science
The biaryl structures synthesized from this compound are valuable intermediates for a range of applications:
-
Pharmaceuticals: The resulting compounds can serve as core structures for the development of novel therapeutic agents across various disease areas. The tetrahydropyran group can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of this scaffold can lead to the discovery of new pesticides and herbicides with improved properties.
-
Materials Science: Biaryl compounds containing the tetrahydropyran unit can be utilized in the synthesis of liquid crystals and other advanced materials.
Experimental Data
The following table summarizes representative conditions for the Suzuki coupling reaction of this compound with various arylboronic acids. The data is compiled from literature sources and provides a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (4-Ethoxy-2,3-difluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 100 | 4 | 60 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 80 | 18-22 | 60-70 (est.) | [2] |
| 3 | 4-Methylphenylboronic acid | Pd/C (5) | K₂CO₃ (3.0) | Ethanol / H₂O | Reflux | 4 | >90 (rep.) | [3] |
| 4 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O | 100 | 16 | High (rep.) | [4] |
| 5 | Phenylboronic acid | Pd(II)-complex (0.5) | KOH (2.0) | H₂O | Reflux | 6 | 88 (rep.) | [5] |
est. = estimated yield based on similar substrates; rep. = representative yield for similar aryl bromides.
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Catalyst
This protocol is based on typical conditions reported for the Suzuki coupling of aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling in Water
This protocol offers a more environmentally friendly approach using water as the solvent and microwave irradiation to accelerate the reaction.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium on carbon (Pd/C, 10 wt%, 1-2 mol% Pd) or other suitable water-soluble palladium catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)
-
Water, deionized
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add deionized water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
References
Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)tetrahydropyran is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold is a common feature in many biologically active compounds, serving as a bioisostere for cyclohexane but with improved physicochemical properties such as increased polarity and reduced lipophilicity. These characteristics can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The presence of a bromo-functional group on the phenyl ring provides a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutics, with a focus on Bruton's tyrosine kinase (BTK) inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Key Applications in Drug Discovery
The this compound moiety is a valuable scaffold for the development of:
-
Kinase Inhibitors: The tetrahydropyran ring can be utilized as a central scaffold to orient pharmacophoric groups for optimal interaction with the kinase active site. The bromophenyl group allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. A notable application is in the design of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies.
-
PROTACs (Proteolysis Targeting Chimeras): this compound and its derivatives, such as this compound-4-ol, are valuable as building blocks for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the warhead of the PROTAC, influencing its conformational rigidity and cell permeability.
Data Presentation: Representative Biological Activity
The following tables summarize representative quantitative data for a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor and a BTK-targeting PROTAC, which could be synthesized using this compound as a key intermediate. The data is based on published values for similar classes of compounds.
Table 1: Biological Activity of a Representative BTK Inhibitor
| Compound ID | Target | IC50 (nM)[1][2][3] | Cell-based Assay (Ramos cells) IC50 (nM)[1] |
| BTK-Inhibitor-THP-01 | BTK | 5.2 | 15.8 |
| ITK | > 1000 | - | |
| EGFR | > 1000 | - |
Table 2: Biological Activity of a Representative BTK-targeting PROTAC
| Compound ID | Target Degradation (DC50, nM) in Ramos cells[4] | Dmax (%) in Ramos cells[4] | Cell Proliferation Inhibition (IC50, nM) in Ramos cells |
| BTK-PROTAC-THP-01 | 2.5 | > 95 | 8.7 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate (K3PO4)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add anhydrous toluene to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.02 eq.) and PCy3 (0.04 eq.) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Synthesis of a BTK-Targeting PROTAC Linker Intermediate
This protocol outlines the synthesis of a linker intermediate that can be further elaborated to a BTK-targeting PROTAC, starting from the product of the Suzuki-Miyaura coupling.
Materials:
-
Product from Protocol 1 (biaryl-tetrahydropyran)
-
N-Boc-piperazine
-
Sodium tert-butoxide
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the biaryl-tetrahydropyran (1.0 eq.), N-Boc-piperazine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).
-
Add anhydrous toluene to the flask.
-
Add Pd(OAc)2 (0.05 eq.) and XPhos (0.10 eq.).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the desired piperazine-linker intermediate as a TFA salt.
Mandatory Visualizations
Caption: B-Cell Receptor signaling pathway and the point of intervention for BTK inhibitors.
Caption: General experimental workflow for the synthesis of a BTK-targeting PROTAC.
Caption: Mechanism of action for a BTK-targeting PROTAC.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Protocol for the Heck Reaction of 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Heck reaction of 4-(4-Bromophenyl)tetrahydropyran. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This protocol outlines the reaction of this compound with an acrylate ester to yield the corresponding substituted alkene, a versatile intermediate in the synthesis of more complex molecules relevant to drug discovery and development. The procedure has been optimized for high yield and selectivity, with considerations for reagent selection, reaction conditions, and product purification.
Introduction
The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides and an alkene in the presence of a palladium catalyst and a base.[1] This reaction is widely employed in the pharmaceutical and fine chemical industries due to its functional group tolerance and stereoselectivity.[2] The tetrahydropyran moiety is a common scaffold in many biologically active compounds and approved drugs. Therefore, the functionalization of this compound via the Heck reaction provides a valuable pathway for the synthesis of novel drug candidates and complex molecular architectures. This protocol details a reliable method for the coupling of this compound with n-butyl acrylate.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₁H₁₃BrO | 241.12 | Solid | |
| n-Butyl acrylate | C₇H₁₂O₂ | 128.17 | Liquid | |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | Solid | |
| Tri(o-tolyl)phosphine | C₂₁H₂₁P | 304.37 | Solid | |
| Triethylamine | C₆H₁₅N | 101.19 | Liquid | |
| n-Butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylate | C₁₈H₂₄O₃ | 288.38 | Not available |
Table 2: Optimized Reaction Parameters for the Heck Reaction
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| n-Butyl acrylate | 1.5 mmol |
| Catalyst System | |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 4 mol% |
| Base | |
| Triethylamine (Et₃N) | 2.0 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | |
| Isolated Yield | 85-95% |
Experimental Protocols
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 241.12 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triethylamine (2.0 mmol, 0.28 mL) via syringe.
-
Finally, add n-butyl acrylate (1.5 mmol, 0.21 mL) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product, n-butyl (E)-3-(4-(tetrahydropyran-4-yl)phenyl)acrylate.
-
Mandatory Visualization
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
The Versatile Building Block: 4-(4-Bromophenyl)tetrahydropyran in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)tetrahydropyran is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a stable tetrahydropyran ring and a reactive aryl bromide moiety, allows for a wide range of chemical modifications. The tetrahydropyran motif is a common feature in many biologically active natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application Notes
The synthetic utility of this compound primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aryl bromide facilitates oxidative addition to a palladium(0) center, the initial step in many of these catalytic cycles.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. This compound serves as an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the phenyl ring. This strategy is widely employed in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and, most notably, biologically active compounds. The resulting 4-aryl(tetrahydropyran-4-yl)benzene scaffold is a privileged structure in many kinase inhibitors and other therapeutic agents.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages
The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of arylamines from aryl halides.[1] By reacting this compound with a diverse range of primary and secondary amines, researchers can readily access a library of N-substituted 4-(tetrahydropyran-4-yl)anilines. These products are valuable intermediates in drug discovery, as the aniline moiety is a key pharmacophore in numerous kinase inhibitors and other targeted therapies. The reaction is known for its broad substrate scope and functional group tolerance, making it a highly reliable tool in complex molecule synthesis.[2]
Application in the Synthesis of Kinase Inhibitors
A significant application of building blocks like this compound is in the development of kinase inhibitors for the treatment of cancer and autoimmune diseases. For instance, derivatives of this scaffold have been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies. The tetrahydropyran moiety can occupy specific pockets in the kinase domain, contributing to the overall binding affinity and selectivity of the inhibitor.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-arylphenyl)tetrahydropyran.
Protocol 2: Buchwald-Hartwig Amination of this compound with an Amine
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), phosphine ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOtBu, 1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-(tetrahydropyran-4-yl)aniline.
Data Presentation
The following tables present illustrative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound with a variety of coupling partners. These examples demonstrate the versatility of this building block in generating a diverse range of substituted products.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 6 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 10 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | DME/H₂O | 85 | 12 | 89 |
Table 2: Illustrative Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 16 | 95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 18 | 91 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 87 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 120 | 24 | 82 |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a relevant biological pathway.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Simplified BTK signaling pathway and the action of an inhibitor.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex organic molecules. Its participation in robust and versatile cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular scaffolds. The prevalence of the tetrahydropyran motif in pharmacologically active compounds, particularly in the realm of kinase inhibitors, underscores the importance of this building block in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
Application Notes: 4-(4-Bromophenyl)tetrahydropyran in Fragment-Based Drug Discovery
1.0 Introduction
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, providing an efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] FBDD screens libraries of low molecular weight compounds, or "fragments," which typically bind to biological targets with low affinity but do so with high ligand efficiency.[2][3] These initial fragment hits serve as starting points for optimization into potent and selective drug candidates.[2]
4-(4-Bromophenyl)tetrahydropyran is an exemplary fragment for FBDD campaigns. Its structure embodies key principles of a quality fragment:
-
Low Molecular Weight: With a molecular weight of 241.12 g/mol , it adheres to the "Rule of Three" commonly used for fragment selection.
-
Structural Simplicity: The molecule possesses a low degree of complexity, increasing the probability of forming complementary interactions with a protein's binding site.[4]
-
Chemical Tractability: The bromophenyl group provides a crucial "vector" or handle for synthetic chemistry. This allows for straightforward chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into a more potent lead compound.
-
Favorable Physicochemical Properties: The tetrahydropyran (THP) ring is a common motif in medicinal chemistry, often used as a bioisostere for less stable or more lipophilic groups, potentially improving metabolic stability and solubility.
These characteristics make this compound a valuable starting point for developing inhibitors against various therapeutic targets, including enzymes like protein tyrosine phosphatases and cysteine proteases.
2.0 Key Applications and Target Classes
While specific data for this compound is often proprietary, its structural motifs are present in inhibitors developed for several important target classes.
2.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition PTP1B is a major negative regulator of both insulin and leptin signaling pathways.[5] Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity.[5] Bromophenol derivatives have been successfully evaluated as PTP1B inhibitors, demonstrating that this scaffold can effectively target the enzyme.[6] A fragment like this compound could serve as an initial hit, binding in or near the active site, with subsequent chemical modifications guided by structural biology to enhance potency and selectivity.
2.2 Cysteine Protease Inhibition (e.g., Cruzain) Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[7][8] It is a validated drug target, and significant effort has been invested in discovering its inhibitors.[7][9][10] Fragment-based approaches have successfully identified starting points for potent cruzain inhibitors.[9] The tetrahydropyran scaffold can be used to position the phenyl ring to make key interactions within the enzyme's binding cleft, with the bromine atom providing a vector for optimization towards the catalytic cysteine residue or other hotspots.
3.0 Experimental Workflow and Protocols
The successful application of this compound in an FBDD campaign follows a structured workflow, relying on sensitive biophysical techniques to detect the weak binding of fragments.[4][11][12][13]
3.1 Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect weak binding events and provide kinetic data.[4]
-
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
-
Materials:
-
Biacore 8K or similar high-sensitivity SPR instrument.[4]
-
CM5 sensor chip.
-
Target protein (e.g., PTP1B), >95% purity.
-
Fragment library containing this compound, dissolved in 100% DMSO.
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ with 5% DMSO).
-
-
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the CM5 sensor chip surface via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference flow cell is prepared by activating and deactivating the surface without protein.
-
Fragment Solution Preparation: Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Use acoustic dispensing for accuracy.[4]
-
Screening Run: Inject fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association, followed by a 120-second dissociation phase.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the sensorgrams for specific binding responses. Fragments showing a response significantly above the baseline noise are considered primary hits.
-
Hit Confirmation: Re-test positive hits in a dose-response format (e.g., 8-point titration from 1 mM to 7.8 µM) to confirm binding and determine an estimated dissociation constant (KD).
-
3.2 Protocol 2: Hit Validation and Structural Characterization by X-Ray Crystallography
X-ray crystallography provides high-resolution structural data, confirming fragment binding and revealing the precise binding mode, which is critical for the subsequent optimization phase.[3]
-
Objective: To determine the 3D structure of the target protein in complex with this compound.
-
Materials:
-
Crystals of the target protein.
-
This compound solution (e.g., 10 mM in a cryo-protectant solution).
-
X-ray diffraction equipment (synchrotron source preferred).
-
-
Methodology:
-
Crystal Soaking: Transfer apo-crystals of the target protein into a droplet containing the fragment solution and cryo-protectant. Allow to soak for several hours to overnight to allow the fragment to diffuse into the crystal and bind to the protein.
-
Vitrification: Loop out a soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline. Collect a full diffraction dataset.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with the known apo-protein structure.
-
Binding Site Analysis: Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. Refine the model to include the fragment and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
4.0 Target Pathway Modulation: PTP1B in Insulin Signaling
An inhibitor developed from a this compound fragment would act by preventing PTP1B from dephosphorylating its substrates, thereby enhancing downstream signaling.
In this pathway, insulin binding activates the insulin receptor through autophosphorylation.[5] The active, phosphorylated receptor initiates a cascade leading to glucose uptake. PTP1B terminates this signal by dephosphorylating the receptor.[5] An inhibitor binds to PTP1B, preventing this dephosphorylation, thus prolonging the insulin signal and enhancing glucose uptake, which is beneficial in treating insulin resistance.
5.0 Quantitative Data and Hit-to-Lead Optimization
The initial fragment hits typically exhibit weak affinity. The goal of the hit-to-lead phase is to improve this affinity into the nanomolar range while maintaining good ligand efficiency (LE) and physicochemical properties.
Table 1: Representative Data from a Primary Fragment Screen
| Fragment ID | Structure | MW ( g/mol ) | KD (µM) [SPR] | Ligand Efficiency (LE) |
|---|---|---|---|---|
| F01 | This compound | 241.12 | 850 | 0.25 |
| F02 | Fragment 2 | 180.21 | >2000 | - |
| F03 | Fragment 3 | 210.15 | 500 | 0.31 |
| F04 | Fragment 4 | 255.30 | 950 | 0.24 |
Note: Data is hypothetical and for illustrative purposes. LE is calculated as (1.37 * pKD) / (Number of Heavy Atoms).
Once a hit like F01 is validated and its binding mode is determined, the iterative optimization process begins. The bromine atom on the phenyl ring is a key modification point.
This process has led to the development of highly potent inhibitors from simple fragments. For example, optimization of fragment-like molecules targeting cruzain and PTP1B has yielded compounds with potent inhibitory activity.
Table 2: Examples of Optimized Inhibitors Derived from Fragment-Like Scaffolds
| Target | Initial Hit Type | Optimized Compound IC50 | Reference |
|---|---|---|---|
| Cruzain | Fragment-like molecule | 120 nM | [9] |
| PTP1B | Bromophenol derivative | 0.68 µM | [6] |
Note: This table shows examples of potency achieved for related scaffolds, illustrating the potential outcome of an FBDD campaign starting with a fragment like this compound.
This compound is a high-quality chemical fragment that serves as an excellent starting point for fragment-based drug discovery campaigns. Its adherence to FBDD principles, combined with its synthetic tractability, makes it a valuable tool for medicinal chemists. By leveraging sensitive biophysical screening methods and structure-guided design, this fragment can be elaborated into potent and selective inhibitors for challenging therapeutic targets like PTP1B and cruzain, demonstrating the power and efficiency of the FBDD approach.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [snv63.ru]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl or N-alkyl derivatives of 4-(4-aminophenyl)tetrahydropyran is of significant interest in medicinal chemistry, as the tetrahydropyran moiety is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties. This document provides detailed application notes and protocols for the palladium-catalyzed amination of 4-(4-bromophenyl)tetrahydropyran, a key intermediate for accessing these valuable compounds.
Key Reaction Components and Considerations
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.
-
Palladium Precursor: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. Pre-formed palladium precatalysts, which are often more stable and easier to handle, are also excellent choices.
-
Ligands: The choice of phosphine ligand is critical for an efficient reaction. Biarylphosphines are a class of ligands that have shown broad utility in C-N cross-coupling reactions.[3] For the amination of aryl bromides, ligands such as XPhos, RuPhos, and Josiphos-type ligands are often effective. The steric bulk and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
-
Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligand.
Data Presentation: Representative Reaction Conditions and Yields
Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 95 |
| 2 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclopropylamine | [Pd(cinnamyl)Cl]₂ (0.5) | BippyPhos (1.5) | NaOtBu (1.5) | Toluene | 80 | 16 | 88[4] |
| 4 | 4-Bromobiphenyl | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |
Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 97 |
| 2 | 4-Bromoanisole | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 94 |
| 3 | 1-Bromo-4-cyanobenzene | N-Methylaniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 98[5] |
| 4 | 4-Bromobiphenyl | Indole | Pd(OAc)₂ (2) | Josiphos (3) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 85 |
Experimental Protocols
The following protocols provide detailed methodologies for the palladium-catalyzed amination of this compound. These should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Small-Scale Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
To the reaction tube, add this compound, the amine (if solid), Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the tube with the screw cap.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-(4-aminophenyl)tetrahydropyran.
Protocol 2: Amination using a Pre-formed Palladium Catalyst
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (a pre-formed catalyst, 0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar and condenser
Procedure:
-
To the Schlenk flask, add this compound, the amine (if solid), XPhos Pd G3, and Cs₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe. If the amine is a liquid, add it at this stage.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 3. research.rug.nl [research.rug.nl]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of Bioactive Compounds Featuring the Tetrahydropyran Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[1][2] Its conformational rigidity and potential for hydrogen bonding interactions make it an attractive bioisostere for cyclohexane, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds containing the THP moiety, with a focus on key synthetic strategies and their application in the development of therapeutic agents.
Key Synthetic Strategies for Tetrahydropyran Ring Formation
Several powerful synthetic methodologies have been developed for the stereoselective construction of the tetrahydropyran ring. Two of the most prominent and versatile methods are the Prins cyclization and the hetero-Diels-Alder reaction.
Prins Cyclization
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, which proceeds via an oxocarbenium ion intermediate to form a substituted tetrahydropyran.[4][5] This method is particularly useful for the diastereoselective synthesis of 4-hydroxytetrahydropyrans.[6]
Application: Synthesis of 4-hydroxytetrahydropyran derivatives, which are key intermediates for various bioactive molecules.[7] The reaction can be performed under mild, aqueous conditions, making it an environmentally friendly approach.[6]
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a cycloaddition reaction between a diene and a heterodienophile, such as a carbonyl compound or an imine, to form a six-membered heterocycle.[8] Inverse electron demand HDA reactions, where an electron-rich alkene reacts with an electron-poor diene, are particularly effective for the synthesis of dihydropyrans, which can be readily converted to tetrahydropyrans.[9]
Application: Asymmetric synthesis of dihydropyranones, which are versatile precursors for natural products and pharmaceuticals, including spiroketals.[10] The use of chiral catalysts allows for high enantioselectivity.[11]
Featured Bioactive Molecules with a Tetrahydropyran Scaffold
The versatility of the tetrahydropyran scaffold is exemplified by its presence in numerous clinically approved drugs and potent natural products.
Omarigliptin: A DPP-4 Inhibitor
Omarigliptin (Marizev®) is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[12][13] The central tetrahydropyran ring is crucial for its long-acting pharmacokinetic profile.
Gilteritinib: A FLT3 Inhibitor
Gilteritinib (Xospata®) is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[3][14] The 4-aminotetrahydropyran moiety plays a key role in its binding to the kinase domain.
Neopeltolide: A Marine-Derived Macrolide
Neopeltolide is a natural product isolated from a marine sponge that exhibits potent antiproliferative and antifungal activities.[15][16] Its complex structure features a 14-membered macrolactone containing a substituted tetrahydropyran ring.
Quantitative Data Summary
The following tables summarize the biological activity of the featured compounds.
| Compound | Target | Assay | IC50 | Reference |
| Omarigliptin | DPP-4 | In vitro enzyme inhibition | 1.6 nM | [1][15] |
| Gilteritinib | FLT3 | In vitro enzyme inhibition | 0.29 nM | [3] |
| FLT3-ITD | Cell-based proliferation | 0.92 nM (MV4-11 cells) | [3] | |
| FLT3-D835Y | Cell-based proliferation | 1.6 nM (Ba/F3 cells) | [3] | |
| Neopeltolide | A549 (Lung Cancer) | Cytotoxicity | <10 nM | [16] |
| NCI/ADR-RES (Ovarian Cancer) | Cytotoxicity | <10 nM | [16] | |
| P388 (Murine Leukemia) | Cytotoxicity | <10 nM | [16] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 4-Hydroxytetrahydropyran via Aqueous Prins Cyclization
This protocol describes the synthesis of cis-2,6-disubstituted-4-hydroxytetrahydropyrans using a phosphomolybdic acid (PMA) catalyst in water.[5][6]
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Phosphomolybdic acid (PMA) (10 mol%)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.
Expected Yield: 80-92% with high cis-diastereoselectivity.[6]
Protocol 2: Asymmetric Synthesis of a Dihydropyranone via Hetero-Diels-Alder Reaction
This protocol outlines the enantioselective synthesis of a dihydropyranone using a chiral bis(oxazoline)-copper(II) complex as a catalyst.[11]
Materials:
-
Chiral bis(oxazoline) ligand (e.g., Ph-box) (1.1 mol%)
-
Copper(II) triflate (Cu(OTf)₂) (1.0 mol%)
-
β,γ-Unsaturated α-keto ester (heterodiene) (1.0 mmol)
-
Ethyl vinyl ether (dienophile) (3.0 mmol)
-
Dichloromethane (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere, stir the chiral bis(oxazoline) ligand (0.011 mmol) and Cu(OTf)₂ (0.01 mmol) in dichloromethane at room temperature for 1-2 hours to form the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the β,γ-unsaturated α-keto ester (1.0 mmol) to the catalyst solution.
-
Slowly add ethyl vinyl ether (3.0 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure to obtain the crude dihydropyranone.
-
Purify the product by silica gel column chromatography.
Expected Yield and Enantioselectivity: High yields and enantiomeric excesses (often >90% ee) are typically observed.[11]
Protocol 3: Synthesis of the 4-Aminotetrahydropyran Scaffold for Gilteritinib
This protocol describes a general approach to a key intermediate for Gilteritinib, the 4-aminotetrahydropyran, via a tethered enol-ether Prins cyclization to form a 4-hydroxytetrahydropyran, followed by conversion to the amine.[7]
Step 1: Synthesis of 4-Hydroxytetrahydropyran Intermediate (This step would follow a procedure similar to Protocol 1, using appropriate starting materials to generate the desired substituted 4-hydroxytetrahydropyran core.)
Step 2: Conversion of Hydroxyl to Azide
-
To a solution of the 4-hydroxytetrahydropyran (1.0 mmol) in a suitable solvent (e.g., THF), add diphenylphosphoryl azide (DPPA) (1.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting 4-azidotetrahydropyran by column chromatography.
Step 3: Reduction of Azide to Amine
-
Dissolve the 4-azidotetrahydropyran (1.0 mmol) in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the desired 4-aminotetrahydropyran.
Signaling Pathways and Logical Relationships
The biological activity of many THP-containing compounds stems from their interaction with specific cellular signaling pathways.
JAK1-STAT Signaling Pathway
JAK1 inhibitors, a class of drugs that can incorporate the THP scaffold, modulate the immune response by blocking the JAK-STAT signaling pathway.[17][18]
Caption: JAK1-STAT signaling pathway and the inhibitory action of a THP-containing compound.
FLT3 Signaling Pathway
Gilteritinib targets mutated FLT3, a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival in AML.[19][20]
Caption: FLT3 signaling pathway in AML and its inhibition by Gilteritinib.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds containing a tetrahydropyran scaffold.
Caption: General workflow for the synthesis and evaluation of THP-containing bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Omarigliptin - Wikipedia [en.wikipedia.org]
- 13. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. cusabio.com [cusabio.com]
- 19. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Tetrahydropyran Ring in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. As a saturated six-membered heterocycle containing an oxygen atom, the THP moiety can be considered a bioisostere of a cyclohexane ring but with distinct properties. The endocyclic oxygen can act as a hydrogen bond acceptor, potentially leading to improved target engagement. Furthermore, the incorporation of a THP ring often modulates a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes on the strategic functionalization of the THP ring in drug design, supported by quantitative data, experimental protocols, and visual diagrams of relevant signaling pathways and synthetic workflows.
Data Presentation: Structure-Activity Relationships of THP-Containing Kinase Inhibitors
The strategic functionalization of the tetrahydropyran ring can significantly impact the potency and selectivity of drug candidates. The following tables summarize the in vitro activity of several THP-containing drugs and experimental compounds, highlighting the importance of specific substitutions on the THP moiety.
Table 1: In Vitro Activity of Gilteritinib and Related FLT3 Inhibitors
| Compound | Target(s) | Mutation Status | IC50 (nM) | Reference(s) |
| Gilteritinib | FLT3, AXL | FLT3-ITD | 0.29 | [1] |
| FLT3-D835Y | 1.6 | [1] | ||
| FLT3-ITD-D835Y | 2.1 | [1] | ||
| c-KIT | 230 | [1] | ||
| Compound A1 | FLT3-ITD | 2.12 (kinase inhibition) | [2] | |
| MOLM-13 cells | FLT3-ITD | 25.65 (antiproliferative) | [2] | |
| Compound B2 | FLT3-ITD | 1.29 (kinase inhibition) | [2] | |
| MOLM-13 cells | FLT3-ITD | 63.38 (antiproliferative) | [2] | |
| Compound C2 | FLT3-ITD | 3.06 (kinase inhibition) | [2] | |
| MOLM-13 cells | FLT3-ITD | 54.96 (antiproliferative) | [2] |
Table 2: In Vitro Activity of the ATM Inhibitor AZD0156
| Compound | Target | IC50 (nM) | Selectivity vs. Other Kinases (IC50, µM) | Reference(s) |
| AZD0156 | ATM | 0.58 | ATR: 6.2, DNA-PK: 0.14 (enzyme), mTOR: 0.61, PI3Kα: 1.4 | [3][4] |
Table 3: In Vitro Activity of the DPP-4 Inhibitor Omarigliptin
| Compound | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| Omarigliptin | DPP-4 | 1.6 | 0.8 | [5][6] |
| Sitagliptin | DPP-4 | 18 | [5][6] |
Signaling Pathways
Understanding the signaling pathways in which THP-containing drugs exert their effects is crucial for rational drug design. Below are diagrams of the FLT3 and ATM kinase signaling pathways, which are targeted by gilteritinib and AZD0156, respectively.
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Caption: ATM Signaling Pathway and Inhibition by AZD0156.
Experimental Protocols
Detailed methodologies for the synthesis of functionalized tetrahydropyran rings are essential for the reproducibility and advancement of drug discovery programs. Below are protocols for key synthetic transformations used to construct THP-containing molecules.
Protocol 1: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization
This protocol describes the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes with high diastereoselectivity.[7][8]
Materials:
-
3-Bromobut-3-en-1-ol derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-bromobut-3-en-1-ol derivative (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) at -35 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) dropwise.
-
Stir the reaction mixture at -35 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 2,6-disubstituted tetrahydropyranone.
Protocol 2: Gold-Catalyzed Intramolecular Oxa-Michael Addition for the Synthesis of cis-2,6-Disubstituted Tetrahydropyrans
This protocol details the synthesis of cis-2,6-disubstituted tetrahydropyrans from a bis-propargylic alcohol via a gold-catalyzed cascade reaction.
Materials:
-
Bis-propargylic alcohol (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (10 mol%)
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (10 mol%)
-
1,2-Dichloroethane (ClCH₂CH₂Cl), anhydrous
-
Water (10 equiv)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the bis-propargylic alcohol (1.0 equiv) in anhydrous 1,2-dichloroethane, add (triphenylphosphine)gold(I) chloride (10 mol%) and silver(I) bis(trifluoromethanesulfonyl)imide (10 mol%) under an inert atmosphere.
-
Add water (10 equiv) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cis-2,6-disubstituted tetrahydropyran.
Experimental Workflows
Visualizing the sequence of synthetic steps is crucial for planning and executing the synthesis of complex molecules. The following diagram illustrates a general workflow for the multi-step synthesis of a functionalized tetrahydropyran-containing drug molecule.
Caption: General workflow for the synthesis of a THP-containing drug.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of inhibitors targeting the FLT3-ITD mutation through 4D-QSAR, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]
- 8. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-(4-Bromophenyl)tetrahydropyran in Developing Potent and Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The tetrahydropyran (THP) moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. When incorporated into kinase inhibitors, the THP ring can also engage in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.
The intermediate, 4-(4-Bromophenyl)tetrahydropyran, serves as a versatile building block in the synthesis of such inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This strategic functionalization is instrumental in tuning the potency and selectivity of the final inhibitor. This document provides detailed application notes, experimental protocols, and data presentation for the utilization of this compound in the development of kinase inhibitors, with a focus on LIM Kinase (LIMK) as a representative target.
Application in LIM Kinase (LIMK) Inhibitor Development
LIM kinases (LIMK1 and LIMK2) are serine/threonine kinases that play a critical role in the regulation of actin cytoskeletal dynamics.[1][2] Overactivation of LIMK is implicated in cancer cell invasion, metastasis, and neurodegenerative disorders. The development of potent and selective LIMK inhibitors is therefore a promising therapeutic strategy. Several research programs have successfully developed LIMK inhibitors based on a tetrahydropyridine or tetrahydropyran scaffold.[1]
The general structure of these inhibitors often features a core heterocyclic system that interacts with the hinge region of the kinase, a key interaction for ATP-competitive inhibitors. The 4-phenyltetrahydropyran moiety, derived from this compound, can be strategically positioned to occupy a hydrophobic pocket within the kinase active site, contributing to both potency and selectivity.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative structure-activity relationship data for a series of hypothetical LIMK inhibitors, illustrating the impact of Suzuki-Miyaura cross-coupling reactions using this compound as a precursor. The core scaffold is a hypothetical pyrrolopyrimidine, a common hinge-binding motif in kinase inhibitors.
| Compound ID | R Group (from Ar-B(OH)₂) | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Kinase Selectivity (vs. ROCK2, Fold) |
| 1a | Phenyl | 150 | 125 | 10 |
| 1b | 3-Pyridyl | 25 | 20 | 50 |
| 1c | 4-Pyridyl | 30 | 28 | 45 |
| 1d | 2-Pyrimidinyl | 15 | 12 | >100 |
| 1e | 5-Indazolyl | 8 | 5 | >200 |
| 1f | 1-Methyl-1H-pyrazol-4-yl | 50 | 45 | 30 |
Note: The data presented is a representative compilation inspired by published studies on LIMK inhibitors and is intended for illustrative purposes.
Experimental Protocols
Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a generic kinase inhibitor (Compound 1b from the SAR table) using this compound and a hypothetical hinge-binding fragment, 2-chloro-N-(pyrrolopyrimidin-4-yl)acetamide.
Reaction Scheme:
Materials:
-
This compound
-
3-Pyridylboronic acid
-
2-Chloro-N-(pyrrolopyrimidin-4-yl)acetamide (hypothetical hinge binder)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add the 2-chloro-N-(pyrrolopyrimidin-4-yl)acetamide (1.1 eq.).
-
Heat the reaction mixture to 100 °C and stir for an additional 8 hours.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a synthesized compound against a target kinase, such as LIMK1.
Materials:
-
Recombinant human LIMK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the LIMK1 enzyme, MBP substrate, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified LIMK signaling pathway and the point of intervention for a 4-phenyltetrahydropyran-based inhibitor.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Conclusion
This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a framework for researchers to leverage this important building block in their drug discovery efforts targeting a wide range of protein kinases.
References
Application Notes and Protocols for the Preparation of 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boronic esters are crucial intermediates in modern organic synthesis, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This protocol details the synthesis of 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-(4-Bromophenyl)tetrahydropyran via a Miyaura borylation reaction. The tetrahydropyran moiety is a common structural motif in many biologically active molecules, making this boronic ester a valuable building block in medicinal chemistry and drug development. The Miyaura borylation is an efficient method for the synthesis of boronic esters from aryl halides, offering high functional group tolerance and generally good to excellent yields.[1][3]
Reaction Scheme:
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed borylation of this compound. The following protocol is a general guideline, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the highest yields.
Materials and Reagents:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[2][4]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc)[3]
-
1,4-Dioxane (anhydrous)[5]
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line or glovebox for inert atmosphere techniques
Procedure: Miyaura Borylation
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired boronic ester, 2-(4-(tetrahydro-2H-pyran-4-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as a solid.
Data Presentation
The following table summarizes typical reaction parameters for the Miyaura borylation of aryl bromides, which can be adapted for the synthesis of the target boronic ester.
| Parameter | Value/Component | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/Ligand | 1-5 mol% |
| Ligand | PPh₃, SPhos, XPhos | 1-10 mol% |
| Base | Potassium Acetate (KOAc) | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane, Toluene, or DMSO | Anhydrous |
| Temperature | 80 - 110 °C | [7][8] |
| Reaction Time | 4 - 24 hours | Monitor for completion |
| Typical Yield | 70 - 95% | Dependent on conditions |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the Miyaura borylation of this compound.
Signaling Pathway (Catalytic Cycle):
Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation.
References
- 1. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(4-Bromophenyl)tetrahydropyran as a key intermediate in the synthesis of novel agrochemicals. The document outlines a hypothetical synthetic pathway to a potential herbicidal agent, leveraging the structural features of the starting material. Detailed experimental protocols, data presentation, and workflow visualization are provided to guide researchers in this area.
Introduction: The Potential of this compound in Agrochemicals
The development of new and effective agrochemicals is crucial for ensuring global food security. The tetrahydropyran (THP) moiety is a prevalent scaffold in a variety of biologically active molecules.[1] Its inclusion in a molecule can impart desirable physicochemical properties such as improved solubility and metabolic stability, which are advantageous for the bioavailability and efficacy of an active ingredient.[2][3]
The bromophenyl group is a versatile functional handle in organic synthesis, readily participating in a wide range of cross-coupling reactions.[4] This allows for the straightforward introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the search for new agrochemical leads. The presence of a bromine atom can also enhance the biological activity of the final compound.[5]
This compound combines these two valuable structural motifs, making it an attractive starting material for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides. This document outlines a prospective application of this compound in the synthesis of a hypothetical herbicidal agent.
Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor
Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides. This protocol describes a hypothetical synthesis of a PPO inhibitor, "Tetrahydropyran-phenyl-pyrazole-3-carboxylate," utilizing this compound as a key building block. The synthetic strategy involves a Suzuki coupling reaction to introduce a pyrazole moiety, a common toxophore in PPO-inhibiting herbicides.
Experimental Protocols
3.1. General Suzuki Coupling Protocol for the Synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a potential herbicidal compound from this compound and ethyl 1H-pyrazole-3-carboxylate.
Materials:
-
This compound
-
Ethyl 1H-pyrazole-3-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), ethyl 1H-pyrazole-3-carboxylate (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
To the stirred suspension, add Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl 1H-pyrazole-3-carboxylate |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Reaction Time | 12 hours |
| Reaction Temperature | 90 °C |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₁₇H₂₀N₂O₃ |
| Molecular Weight | 316.35 g/mol |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the target herbicidal compound.
Caption: Synthetic workflow for the preparation of a potential PPO-inhibiting herbicide.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. The protocol and data presented herein provide a conceptual framework for the development of new herbicidal agents based on this scaffold. The synthetic route is robust and amenable to modification, allowing for the creation of a diverse library of compounds for biological screening. Further research into the structure-activity relationships of these derivatives could lead to the discovery of next-generation crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Bromophenyl)tetrahydropyran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 4-(4-Bromophenyl)tetrahydropyran.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended. The most critical parameters to assess are the catalyst system, reaction conditions, and the integrity of your reagents.[1]
Initial Checks:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid coupling partner. Boronic acids can degrade over time.[1]
Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[3] To minimize this, ensure rigorous degassing of your reaction mixture and solvent. Additionally, using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can be beneficial, but a large excess may not necessarily improve the yield of the desired product and can complicate purification.
Q3: The reaction seems to stall or proceeds very slowly. What adjustments can I make?
A3: A sluggish reaction is often related to steric hindrance or suboptimal reaction parameters. Since this compound is not significantly sterically hindered at the reaction site, the issue may lie with the chosen conditions.
-
Ligand Selection: For aryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as SPhos, XPhos, or RuPhos, which are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
-
Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for reaction efficiency.[1] A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[4] The solvent should be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used. Common solvent systems include dioxane/water or toluene/water.[6][7]
-
Temperature: Increasing the reaction temperature, typically in the range of 80–110 °C, can significantly increase the reaction rate.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: For a non-sterically hindered aryl bromide like this compound, a standard palladium catalyst such as Pd(PPh₃)₄ can be effective.[6] However, for improved yields and reaction rates, using a more advanced catalytic system is recommended. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust choice.[4][5] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[8]
Q2: How do I choose the right base for my reaction?
A2: The base plays a critical role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome. For the Suzuki coupling of this compound, the following bases are commonly used:
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.[10]
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is often effective where other bases fail, particularly with sterically hindered substrates.[4]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be very effective, especially in challenging couplings.[4]
-
Potassium Fluoride (KF): A milder base that can be advantageous if your substrate is sensitive to stronger bases.[1]
Q3: What are the most common side products in a Suzuki coupling reaction and how can I identify them?
A3: Common side products include:
-
Homocoupled boronic acid: Two molecules of the boronic acid coupling together. This can be identified by mass spectrometry.
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.[1] This can be identified by NMR and mass spectrometry.
-
Palladium black: The precipitation of palladium metal from the reaction mixture, indicating catalyst decomposition.[11]
Careful monitoring of the reaction by TLC, GC-MS, or LC-MS can help in identifying these byproducts.[1]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ (3.0) | Toluene/H₂O | 100 | Good to Excellent | [12] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | Good | [6] |
| 3 | K₂CO₃ (2.0) | DMF/H₂O | 110 | Good | [13] |
| 4 | t-BuOK (1.5) | Dioxane | 80 | >99 | [8] |
| 5 | KF (3.0) | THF | 66 | Good | [14] |
Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides
| Entry | Palladium Source | Ligand | Substrate Type | Outcome | Reference |
| 1 | Pd(dba)₂ | R-Phos | Sterically Hindered Aryl Bromide | Excellent yields at room temp. | [12] |
| 2 | - | SPhos | Aryl/Heteroaryl Halides | High activity, low catalyst loading | [5] |
| 3 | Pd(OAc)₂ | Xantphos | Aryl Bromide | Good yields | [15] |
| 4 | Pd(II) | BI-DIME | Sterically Hindered Aryl Bromide | Efficient for hindered biaryls | [16] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst (and ligand if used).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Grignard Formation of 4-(4-Bromophenyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard formation of 4-(4-bromophenyl)tetrahydropyran.
Troubleshooting Guide: Common Side Reactions and Issues
This guide provides solutions to common problems encountered during the synthesis of the Grignard reagent from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Grignard Reagent Formation | Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating. | Magnesium Activation: Activate the magnesium turnings prior to the addition of the aryl bromide. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring/crushing of the magnesium turnings under an inert atmosphere. The disappearance of the iodine color or evolution of ethylene gas indicates activation. |
| Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water, which will quench the reagent as it forms. | Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction. | |
| High Yield of Biphenyl Side Product (Homocoupling/Wurtz Reaction) | High Local Concentration of Aryl Bromide: Rapid addition of this compound can lead to the newly formed Grignard reagent reacting with unreacted starting material.[1] | Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide and favors the reaction with magnesium. |
| Elevated Reaction Temperature: Higher temperatures can favor the homocoupling side reaction.[1] | Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and use an ice bath to cool the reaction if it becomes too vigorous. | |
| Reaction Mixture Turns Dark Brown or Black | Decomposition: Impurities in the reagents or solvent can catalyze the decomposition of the Grignard reagent. | Use Pure Reagents: Ensure the this compound and solvent are of high purity. Freshly distilled solvents are recommended. |
| Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles, leading to a dark coloration. | Monitor and Control Reaction Rate: Slow and controlled addition of the aryl bromide can minimize vigorous side reactions that may lead to the formation of these particles. | |
| Difficulty in Initiating the Reaction | Poor Quality Magnesium: Old or oxidized magnesium turnings may be difficult to activate. | Use Fresh Magnesium: Whenever possible, use fresh, shiny magnesium turnings. |
| Solvent Effects: While both diethyl ether and THF are suitable solvents, THF is often preferred for less reactive aryl halides as it can better stabilize the Grignard reagent. | Solvent Optimization: If initiation is difficult in diethyl ether, consider using anhydrous THF. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Grignard formation of this compound?
A1: The most prevalent side reaction is the Wurtz-type homocoupling, which results in the formation of 4,4'-bis(tetrahydropyran-4-yl)biphenyl.[1] This occurs when a molecule of the formed Grignard reagent reacts with a molecule of unreacted this compound.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: To minimize the Wurtz coupling product, it is crucial to maintain a low concentration of the this compound during the reaction. This is best achieved by the slow, dropwise addition of the aryl bromide solution to the suspension of activated magnesium. Controlling the reaction temperature is also important, as higher temperatures can increase the rate of this side reaction.[1]
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, such as water, to form the corresponding hydrocarbon (in this case, 4-phenyltetrahydropyran) and magnesium salts, thereby quenching the desired reagent.
Q4: What is the role of the ether solvent (diethyl ether or THF) in the reaction?
A4: The ether solvent serves two primary purposes. First, it is an aprotic solvent that does not react with the Grignard reagent. Second, the lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent.
Q5: Can the tetrahydropyran ring of the starting material or product interfere with the Grignard reaction?
A5: The ether linkage within the tetrahydropyran ring is generally stable under the conditions of Grignard reagent formation and subsequent reactions with non-acidic electrophiles. Ethers are commonly used as solvents for Grignard reactions precisely because of their stability.
Experimental Protocol: Formation of (4-(Tetrahydropyran-4-yl)phenyl)magnesium bromide
This protocol provides a general procedure for the laboratory-scale synthesis of the Grignard reagent from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and ice bath
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (typically 1.1-1.2 molar equivalents relative to the aryl bromide) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium under a positive pressure of inert gas. Gently warm the flask if necessary to initiate activation, which is indicated by the disappearance of the iodine color or the evolution of gas.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in the anhydrous ether solvent.
-
Initiation: Add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, the reaction mixture can be gently heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting Grignard reagent solution will typically be a cloudy, grayish-brown mixture and should be used immediately for subsequent reactions.
Visualizations
Caption: Main reaction pathway and common side reactions in the Grignard formation of this compound.
Caption: A logical workflow for troubleshooting common issues in Grignard reagent formation.
References
Technical Support Center: Prins Cyclization for Tetrahydropyran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Prins cyclization for tetrahydropyran synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Low Yield of the Desired Tetrahydropyran Product
Question: My Prins cyclization reaction is resulting in a low yield of the target tetrahydropyran. What are the potential causes and how can I improve the yield?
Answer: A low yield can be attributed to several factors, including incomplete reactions, competing side reactions, product instability, or suboptimal stoichiometry. The following steps can help troubleshoot this issue:
-
Incomplete Reaction:
-
Potential Cause: The reaction may not have reached completion.
-
Recommended Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, or using a more active catalyst to drive the reaction to completion.[1]
-
-
Dominating Side Reactions:
-
Potential Cause: The formation of side products, such as allylic alcohols from elimination, may be consuming the starting materials.[1] This is particularly favored in the absence of a nucleophile like water.[1]
-
Recommended Solution: To favor the cyclization pathway, try lowering the reaction temperature.[1] The choice of a milder Lewis acid catalyst can also reduce the rate of side reactions.[1] Ensure that a nucleophile (e.g., water or acetic acid) is present to trap the carbocation intermediate and prevent elimination.[1]
-
-
Product Instability:
-
Potential Cause: The desired tetrahydropyran product might be degrading under the reaction or workup conditions.
-
Recommended Solution: Perform the reaction at a lower temperature. During the workup phase, using a buffered solution can help avoid exposing the product to strong acids or bases that might cause degradation.[1]
-
-
Suboptimal Stoichiometry:
-
Potential Cause: An incorrect ratio of the aldehyde (or ketone) to the alkene can lead to the formation of undesired products. For instance, an excess of formaldehyde at low temperatures can result in the formation of dioxanes.[1]
-
Recommended Solution: Carefully optimize the ratio of the carbonyl compound to the alkene. Using a stoichiometric amount of the aldehyde is often recommended.[1]
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with significant side products. How can I identify and minimize them?
Answer: The formation of side products is a common challenge in Prins cyclization. Identifying the specific byproducts is the first step toward minimizing their formation. Common side products include allylic alcohols, dioxanes, and products resulting from racemization or side-chain exchange.
-
Allylic Alcohols:
-
Cause: These are formed via the elimination of a proton from the key carbocation intermediate, which is more likely to occur in the absence of a nucleophile.[1]
-
Minimization: Ensure a nucleophile, such as water or acetic acid, is present to trap the carbocation.[1] Employing milder reaction conditions, such as a lower temperature or a weaker acid catalyst, can also suppress elimination.[1]
-
-
Dioxanes:
-
Racemized or Epimerized Products:
-
Cause: Loss of stereochemistry can occur through competing pathways like the 2-oxonia-Cope rearrangement.[2][3] This is more prevalent when the oxocarbenium intermediates are of similar energy.[2]
-
Minimization: The choice of catalyst and reaction conditions is crucial. For instance, using SnBr4 can lead to racemization, while other Lewis acids might preserve stereochemistry.[4] Axially selective Prins cyclizations have been developed to overcome racemization.[3]
-
-
Side-Chain Exchange Products:
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for Prins cyclization, and how do I choose the right one?
A1: Both Brønsted and Lewis acids are commonly used to catalyze the Prins cyclization.[6][7] The choice of catalyst can significantly impact yield and selectivity.
-
Brønsted acids like p-TsOH, H2SO4, and HCl are effective but can sometimes lead to side reactions due to their high acidity.[7][8]
-
Lewis acids such as BF3•OEt2, SnCl4, InCl3, and Sc(OTf)3 offer milder conditions and can provide better control over stereoselectivity.[6][9]
-
Heterogeneous catalysts like zeolites (e.g., Ce-MCM-41) and modified clays have also been used effectively, offering advantages in terms of catalyst recovery and reuse.[6][10] The selection should be based on the specific substrates and the desired stereochemical outcome. For example, Ce-MCM-41 has been shown to provide high selectivity for tetrahydropyran synthesis.[10][11]
Q2: How does temperature affect the yield and selectivity of the Prins cyclization?
A2: Temperature is a critical parameter. Generally, lower temperatures favor the desired cyclization pathway and can suppress side reactions like elimination.[1] However, if the reaction is too slow, a moderate increase in temperature may be necessary. It is important to find an optimal temperature that balances reaction rate and selectivity. Reactions conducted at temperatures below 70°C with an excess of aldehyde may favor the formation of acetals, while temperatures above 70°C with one equivalent of aldehyde tend to yield diols or allylic alcohols.[8]
Q3: What is the role of the solvent in this reaction?
A3: The solvent can influence the stability of the charged intermediates and the overall reaction pathway. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[12][13] The choice of solvent can also affect the nucleophilicity of the counter-ion from the Lewis acid, which in turn can influence the stereochemical outcome of the reaction.[2] For example, a large counteranion in a suitable solvent can form a solvent-separated ion pair, leading to preferential axial attack by the nucleophile.[2]
Q4: How can stereoselectivity be controlled to obtain a specific diastereomer of the tetrahydropyran?
A4: Controlling stereoselectivity is a key challenge. Several strategies can be employed:
-
Catalyst Selection: Chiral Lewis acids or Brønsted acids can be used to induce enantioselectivity.[14] For example, chiral N-triflylphosphoramides and imino-imidodiphosphate catalysts have been successfully used in enantioselective Prins cyclizations.[5]
-
Substrate Control: The stereochemistry of the starting homoallylic alcohol can direct the stereochemical outcome of the cyclization. The reaction often proceeds through a chair-like transition state, which allows for the transfer of chirality.[2]
-
Reaction Conditions: The choice of Lewis acid and counter-ion can influence whether the nucleophile attacks from an axial or equatorial position. For instance, using TMSBr as a Lewis acid can favor the formation of the axial product, while SnBr4 may lead to the equatorial product.[3][14]
-
Intramolecular Reactions: Intramolecular Prins cyclizations often exhibit higher stereocontrol due to the constrained nature of the transition state.[1]
Data Presentation
Table 1: Effect of Different Heterogeneous Catalysts on Tetrahydropyran Synthesis.
| Catalyst | Substrates | Selectivity to Tetrahydropyran derivative (%) | Reference |
| Ce-MCM-41 | Isopulegol and Benzaldehyde | >90 | [6] |
| Fe-MCM-41 | Isopulegol and Benzaldehyde | ~85 | [6] |
| Beta-25 | Isopulegol and Benzaldehyde | ~70 | [6] |
| Montmorillonite K10 | Isopulegol and Benzaldehyde | ~65 | [6] |
Table 2: Effect of Lewis Acid on Diastereoselectivity.
| Lewis Acid | Substrates | Ratio of Axial to Equatorial Product | Reference |
| SnBr4 | Acetal and Alkene | 9:79 | [3] |
| TMSBr | Acetal and Alkene | >95:5 (Axial favored) | [3] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Prins Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
-
Reaction Initiation:
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to a few hours).[15]
-
-
Workup:
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran.
-
Mandatory Visualization
Prins Cyclization Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Prins cyclization to form a tetrahydropyran ring. The process begins with the activation of an aldehyde by a Lewis or Brønsted acid, forming an oxocarbenium ion. This is followed by the nucleophilic attack of the alkene on the oxocarbenium ion, leading to a cyclized carbocation intermediate. Finally, this intermediate is trapped by a nucleophile to yield the tetrahydropyran product.[2]
Caption: Mechanism of the Prins Cyclization for Tetrahydropyran Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Prins Reaction | NROChemistry [nrochemistry.com]
- 8. Prins Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. research.abo.fi [research.abo.fi]
- 11. Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts | Sciact - научная деятельность [sciact.nioch.nsc.ru]
- 12. daneshyari.com [daneshyari.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
stability of 4-(4-Bromophenyl)tetrahydropyran under acidic vs basic conditions
Technical Support Center: 4-(4-Bromophenyl)tetrahydropyran
This guide provides detailed information, troubleshooting advice, and experimental protocols regarding the chemical stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a robust molecule, generally exhibiting high stability under basic and neutral conditions. The stability is attributed to its two main components: the saturated tetrahydropyran (THP) ring and the bromophenyl group. The C-Br bond on the aromatic ring is chemically inert to most common reagents. The tetrahydropyran ring, being a saturated cyclic ether, is significantly more stable than its commonly confused counterpart, the tetrahydropyranyl (THP) ether protecting group, which is an acetal and readily cleaved by acid.[1][2][3] While the molecule is stable under mild acidic conditions, it may be susceptible to degradation under harsh acidic conditions (e.g., strong acids, high temperatures).
Q2: How stable is this compound under typical basic conditions?
A2: The compound is highly stable under a wide range of basic conditions. Both the tetrahydropyran ring and the bromophenyl group are resistant to degradation by common bases such as alkali metal hydroxides (NaOH, KOH), carbonates, and organic bases (e.g., triethylamine, pyridine). Saturated ethers do not undergo cleavage under basic conditions, and the aryl bromide is also unreactive.[1][4]
Q3: My experiment under strongly basic conditions shows unexpected degradation. What could be the cause?
A3: While the molecule itself is base-stable, degradation may suggest other factors at play. Consider the following:
-
Extreme Temperatures: Very high temperatures, even under basic conditions, could potentially lead to thermal decomposition.
-
Presence of Other Reagents: Are there other reagents in your mixture that could react with the compound? For example, certain organometallic reagents could potentially react with the aryl bromide, although this typically requires a catalyst.
-
Impurity-Driven Degradation: The starting material or solvent may contain impurities that are causing a side reaction.
-
Phase-Transfer Catalysis Conditions: Certain conditions could facilitate unexpected reactions. Ensure no unintended reactive species are being generated.
Troubleshooting Guide: Stability Issues
Issue 1: Compound Degradation Observed in Acidic Media
-
Symptom: HPLC, TLC, or NMR analysis shows the appearance of new peaks and a decrease in the concentration of this compound after treatment with acid.
-
Probable Cause: Although more stable than a THP acetal, the saturated ether of the tetrahydropyran ring can undergo acid-catalyzed ring-opening under harsh conditions (e.g., strong mineral acids like H₂SO₄, HCl, or strong Lewis acids, often combined with heat).[5][6] The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack by the counter-ion or solvent.
-
Solutions:
-
Reduce Acidity: Use the mildest acidic conditions possible for your reaction. Consider using weaker acids like acetic acid or buffered systems.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the degradation side reaction.
-
Limit Exposure Time: Reduce the overall time the compound is exposed to the acidic medium.
-
Issue 2: Inconsistent Results in Repeat Experiments
-
Symptom: The stability of the compound appears to vary between different batches of an experiment.
-
Probable Cause: This often points to inconsistencies in experimental parameters.
-
Solutions:
-
Verify Reagent Purity: Ensure the purity and concentration of the acids or bases used are consistent. Water content can significantly affect the strength of Lewis acids.
-
Control Atmosphere: If performing reactions sensitive to air or moisture, ensure proper inert atmosphere techniques are used.
-
Standardize Procedures: Strictly adhere to a standardized protocol for reagent addition, temperature control, and reaction time.
-
Summary of Chemical Stability
The expected stability of this compound under various conditions is summarized below.
| Condition Category | Reagent/Condition Examples | Expected Stability of Tetrahydropyran Ring | Expected Stability of Bromophenyl Group | Overall Compound Stability |
| Mild Acid | Acetic Acid, p-TsOH (catalytic, RT) | Generally Stable | Highly Stable | High |
| Strong Acid | Conc. HCl, H₂SO₄, Strong Lewis Acids (BF₃·Et₂O) | Potentially Labile, Risk of Ring-Opening[5][6] | Highly Stable | Moderate to Low |
| Mild Base | NaHCO₃, Et₃N, Pyridine | Highly Stable[1][4] | Highly Stable | High |
| Strong Base | NaOH, KOH, t-BuOK | Highly Stable[1][4] | Highly Stable | High |
| Organometallics | n-BuLi, Grignard Reagents | Generally Stable (<0 °C)[4] | Potentially Reactive (Metal-Halogen Exchange) | Condition Dependent |
| Reductive Agents | H₂/Pd, LiAlH₄, NaBH₄ | Highly Stable[1] | Potentially Reactive (Debromination) | Condition Dependent |
| Oxidative Agents | KMnO₄, CrO₃ | Highly Stable[1] | Highly Stable | High |
Visualized Stability & Workflows
Caption: Logical relationship of molecular components to stability under different conditions.
Caption: Experimental workflow for assessing compound stability under stress conditions.
Caption: A simplified pathway for potential ring-opening under strong acid.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of the title compound under hydrolytic stress conditions.
1. Materials and Instruments:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic water bath or oven
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Acidic Solution (0.1 M HCl): Dilute 1 mL of the stock solution with 9 mL of 0.1 M aqueous HCl.
-
Basic Solution (0.1 M NaOH): Dilute 1 mL of the stock solution with 9 mL of 0.1 M aqueous NaOH.
-
Control Solution: Dilute 1 mL of the stock solution with 9 mL of a 50:50 acetonitrile/water mixture.
3. Stress Conditions:
| Sample | Stress Condition | Temperature | Time Points for Analysis (hours) |
| Acidic | 0.1 M HCl | 60 °C | 0, 2, 8, 24 |
| Basic | 0.1 M NaOH | Room Temp (25 °C) | 0, 2, 8, 24 |
| Control | 50:50 MeCN/H₂O | Room Temp (25 °C) | 0, 24 |
4. Experimental Procedure:
-
Prepare the acidic, basic, and control solutions in labeled vials.
-
Immediately withdraw a "time 0" aliquot from each vial. For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Place the vials under their specified temperature conditions.
-
At each subsequent time point (2, 8, 24 hours), withdraw an aliquot from the relevant vials, neutralize as needed, and prepare for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
5. Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation by comparing the peak area to the time 0 sample.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products. If using HPLC-MS, attempt to identify the mass of these degradants to postulate their structures.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aryl Bromides
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to palladium catalyst deactivation during cross-coupling reactions involving aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My cross-coupling reaction with an aryl bromide is showing low or no conversion. What are the first things I should check?
A1: When encountering low or no product yield, a systematic check of the following is recommended:
-
Reaction Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) has been maintained throughout the setup and reaction. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.
-
Reagent Purity:
-
Solvent: Use anhydrous and thoroughly degassed solvents. Peroxides in ethereal solvents can also degrade the catalyst.
-
Aryl Bromide and Coupling Partner: Impurities in the starting materials can act as catalyst poisons.
-
Base: The purity and physical state (e.g., finely ground) of the base can significantly impact the reaction.
-
-
Catalyst and Ligand Integrity:
-
Ensure the palladium source and phosphine ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation.
-
Consider using a more stable palladium precatalyst.
-
Catalyst Deactivation: Observation and Causes
Q2: My reaction mixture turned black, and the reaction has stalled. What does this indicate?
A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. It consists of agglomerated palladium nanoparticles that have precipitated from the solution. This process reduces the concentration of the active, soluble catalytic species. While some palladium black formation can be observed in successful reactions, rapid and extensive precipitation early on is a strong indicator of catalyst instability.
Q3: What are the common mechanisms of palladium catalyst deactivation when using aryl bromides?
A3: Several deactivation pathways can occur:
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation (forming phosphine oxides) and P-C bond cleavage, particularly at elevated temperatures.
-
Formation of Inactive Pd Species:
-
Palladium Black: Agglomeration of Pd(0) species into catalytically inactive nanoparticles.
-
Off-Cycle Resting States: Formation of stable palladium complexes that do not readily re-enter the catalytic cycle. For example, in Buchwald-Hartwig aminations, stable Pd(II) amide or bromide complexes can form.
-
-
Substrate/Product Inhibition: The product or even the aryl bromide substrate can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.
-
Poisoning: Trace impurities in the reagents or solvents can act as poisons to the catalyst.
Troubleshooting Specific Reactions
Q4: My Suzuki-Miyaura coupling of a sterically hindered aryl bromide is failing. What specific adjustments can I make?
A4: Sterically hindered substrates present a significant challenge. Consider the following:
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote oxidative addition and reductive elimination with hindered substrates.[1]
-
Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial as stronger bases can sometimes promote side reactions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. A careful optimization of the reaction temperature is crucial.
Q5: I am observing significant hydrodebromination (replacement of bromine with hydrogen) in my Heck reaction. How can I minimize this side reaction?
A5: Hydrodebromination is a common side reaction. To minimize it:
-
Optimize the Base: The choice and concentration of the base can influence the competition between the desired Heck coupling and hydrodebromination.
-
Control Reaction Temperature: Lowering the temperature may disfavor the hydrodebromination pathway.
-
Ligand Effects: The electronic and steric properties of the phosphine ligand can influence the selectivity.
Data Presentation: Ligand Effects on Catalyst Performance
The choice of phosphine ligand is critical for catalyst stability and activity. The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different aryl bromides, highlighting the impact of ligand structure on yield.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 |
| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | DME | 80 | 12 | 95 |
| Dialkylphosphines | P(t-Bu)₃ | 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 92 |
Data compiled from various sources for comparative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for the desired time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Protocol 2: Monitoring Phosphine Ligand Degradation by ³¹P NMR Spectroscopy
This protocol outlines a general procedure for monitoring the status of a phosphine ligand during a catalytic reaction.
Materials:
-
An ongoing catalytic reaction mixture
-
NMR tube with a sealable cap
-
Syringe and needle
-
Deuterated solvent (e.g., Benzene-d₆) for locking, if needed
Procedure:
-
Sample Extraction: Under an inert atmosphere, carefully withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture at various time points (e.g., 0, 1, 4, and 24 hours).
-
Sample Preparation: Quickly transfer the aliquot to an NMR tube. If the reaction solvent is not deuterated, a small amount of a deuterated solvent can be added for locking purposes.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample.
-
Data Analysis:
-
Identify the chemical shift of the starting phosphine ligand.
-
Look for the appearance of new signals. A signal at a higher chemical shift (downfield) often corresponds to the phosphine oxide, indicating ligand oxidation.
-
Monitor the relative integration of the ligand and its degradation products over time to quantify the extent of decomposition.
-
Visualizations
References
Technical Support Center: Effective Workup Procedures for 4-(4-Bromophenyl)tetrahydropyran Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective workup of coupling reactions involving 4-(4-Bromophenyl)tetrahydropyran.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction of this compound?
A typical workup involves cooling the reaction mixture, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Q2: How can I remove the palladium catalyst from my reaction mixture?
Palladium catalyst removal is a critical step. Common methods include:
-
Filtration through Celite®: A simple and effective method for heterogeneous palladium catalysts. The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite®.[1]
-
Palladium Scavengers: These are materials that selectively bind to palladium. Thiol-based silica scavengers are commonly used for convenient removal.[2]
-
Activated Carbon: While sometimes used, activated carbon can lead to product loss and may not be as effective as modern scavengers.
-
Chromatography: Column chromatography is often effective in removing residual palladium along with other impurities during the final purification step.
Q3: I am observing a persistent emulsion during the aqueous extraction. How can I break it?
Emulsions are a common issue during the workup of coupling reactions. Here are several techniques to break them:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps in separating the layers.[3][4]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.[5][6][7]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, like methanol, can sometimes disrupt the emulsion.[4]
-
Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[6]
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to phase separation.
Q4: My product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?
Triphenylphosphine oxide is a common byproduct when using phosphine-based ligands. Effective removal strategies include:
-
Precipitation with Metal Salts: TPPO can be precipitated from ethereal solvents or toluene by adding salts like calcium bromide (CaBr₂), magnesium chloride (MgCl₂), or zinc chloride (ZnCl₂). The resulting insoluble complex can then be filtered off.[8][9][10]
-
Chromatography: Careful column chromatography can separate the product from TPPO, although their polarities can sometimes be similar. Using a less polar solvent system initially can help retain TPPO on the silica gel.[11]
-
Crystallization: If your product is crystalline, recrystallization can be an effective method for removing TPPO.
Q5: How can I remove unreacted boronic acid from my Suzuki coupling reaction?
Excess boronic acid can complicate purification. Here are some methods for its removal:
-
Base Wash: Washing the organic layer with an aqueous base solution (e.g., NaOH) can extract the acidic boronic acid into the aqueous phase.[12]
-
Use of Boronic Esters: Using boronic esters instead of boronic acids can sometimes simplify the workup, as they are less polar and can be more easily separated.
-
Chromatography: Column chromatography is generally effective in separating the desired product from residual boronic acid.
Troubleshooting Guides
Problem 1: Low Yield of Coupled Product After Workup
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (this compound) remains. | Incomplete reaction. | Optimize reaction conditions (temperature, time, catalyst loading). Ensure all reagents are pure and dry. |
| Product loss during extraction. | Product has some water solubility. | Use a less polar extraction solvent or perform multiple extractions. "Salting out" by adding brine to the aqueous layer can reduce the solubility of the organic product in the aqueous phase. |
| Product degradation during workup. | Product is sensitive to acid or base. | Use neutral washes (water, brine) if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. |
| Decomposition on silica gel. | Product is unstable on silica gel. | Consider alternative purification methods like recrystallization or preparative TLC. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help. |
Problem 2: Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of palladium residues (discoloration of the product). | Inefficient removal of the palladium catalyst. | Use a palladium scavenger or repeat the filtration through a fresh pad of Celite®. Ensure complete transfer during filtration steps. |
| Homocoupling of the boronic acid or alkyne. | Presence of oxygen; inefficient transmetalation (Suzuki); copper-catalyzed side reaction (Sonogashira). | For Suzuki, ensure the reaction is performed under an inert atmosphere. For Sonogashira, consider using copper-free conditions to prevent Glaser-Hay coupling. |
| Residual phosphine ligands or their oxides. | Incomplete removal during purification. | See FAQ Q4 for TPPO removal. For other phosphine-related impurities, optimize chromatography conditions or consider an oxidative workup to convert phosphines to their more polar oxides, which are easier to remove. |
| Unidentified byproducts. | Side reactions due to high temperature or reactive intermediates. | Lower the reaction temperature. Screen different ligands or bases that may suppress side reactions. |
Data Presentation
Table 1: Comparison of Palladium Scavenger Performance
| Scavenger Type | Typical Loading | Removal Efficiency | Reference |
| Biotage® MP-TMT | 50 mg for 852 ppm Pd in 2 mL | >99% | [13] |
| ISOLUTE® Si-TMT | 50 wt % loading | ~95% | [13] |
| ISOLUTE® Si-Thiol | 50 wt % loading | >98% | [13] |
| Activated Carbon | 2 g for 500 ppm Pd in 10 mL | ~87% (with significant product loss) | [14] |
Table 2: Typical Yields for Relevant Coupling Reactions
| Coupling Reaction | Aryl Bromide Substrate | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 60 | [15][16] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | 96 | [17] |
| Buchwald-Hartwig | 4-Bromotoluene | Piperidine | 95 | [18] |
| Buchwald-Hartwig | Aryl Bromide | Aniline | 81-88 | [19] |
| Sonogashira | Bromobenzene | Phenylacetylene | 96 | [20][21] |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | 78 | [22] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki-Miyaura Reaction
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Workup with Palladium Scavenger
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent.
-
Scavenger Addition: Add the recommended amount of the palladium scavenger resin to the mixture.
-
Stirring: Stir the mixture at room temperature for the recommended time (typically a few hours to overnight).
-
Filtration: Filter off the scavenger resin. A simple gravity filtration or filtration through a short plug of Celite® may be sufficient.
-
Washing and Concentration: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.
-
Further Purification: Proceed with standard purification techniques like column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the workup of coupling reactions.
Caption: Decision tree for troubleshooting emulsion formation during workup.
Caption: Workflow for selecting a palladium removal method.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. sopachem.com [sopachem.com]
- 14. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 21. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
preventing debromination in reactions with 4-(4-Bromophenyl)tetrahydropyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)tetrahydropyran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot debromination, a common side reaction encountered during cross-coupling and other reactions with this versatile building block.
Troubleshooting Guide: Preventing Debromination
Debromination, the undesired replacement of the bromine atom with a hydrogen atom, can significantly lower the yield of your target compound and complicate purification. This guide provides a systematic approach to diagnose and mitigate this issue in your reactions.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for addressing debromination.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of debromination in reactions involving this compound?
A1: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary causes include:
-
High Reaction Temperatures: Elevated temperatures can promote the undesired reductive cleavage of the C-Br bond.[1]
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate debromination.[2] Weaker inorganic bases are often a better choice.
-
Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Less bulky or electron-poor ligands can lead to a higher incidence of debromination.[2]
-
Presence of Hydride Sources: Trace amounts of water, alcohols, or even certain amines in the reaction mixture can act as hydride donors, leading to the reduction of the aryl bromide.[2]
Q2: How can I choose the right base to minimize debromination?
A2: Opt for weaker, non-nucleophilic inorganic bases. While strong bases like sodium tert-butoxide are effective for many cross-coupling reactions, they can also promote debromination. Consider using alternatives such as:
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
The optimal base will depend on the specific reaction (e.g., Suzuki, Buchwald-Hartwig), and screening a few options is often recommended.
Q3: Which palladium catalysts and ligands are best for suppressing debromination?
A3: For palladium-catalyzed cross-coupling reactions, using bulky and electron-rich phosphine ligands can significantly reduce debromination. These ligands promote the desired reductive elimination step of the catalytic cycle over the competing hydrodebromination pathway. Recommended ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These ligands have demonstrated high efficacy in suppressing hydrodehalogenation in various cross-coupling reactions.[2]
Q4: Can the solvent choice impact the extent of debromination?
A4: Yes, the solvent can be a source of hydride species that lead to debromination. Protic solvents like alcohols should generally be avoided unless the reaction specifically requires them. It is crucial to use anhydrous and thoroughly degassed aprotic solvents such as:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
Ensuring your solvent is dry and free of oxygen will help minimize side reactions.
Q5: At what stage of the reaction does debromination typically occur?
A5: Debromination is a competing side reaction that occurs during the catalytic cycle of palladium-catalyzed cross-coupling reactions.[3] It can also happen during the formation of organometallic intermediates, such as Grignard or organolithium reagents, if there are protic sources available to quench the intermediate.
Quantitative Data on Debromination in Analogous Systems
While specific quantitative data for debromination of this compound is not extensively reported, the following tables provide data from studies on structurally similar aryl bromides. This information can serve as a valuable guide for reaction optimization.
Table 1: Influence of Base and Solvent in Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [4]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Coupled Product (%) |
| 1 | K₃PO₄ | Toluene | 70-80 | 18-22 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 70-80 | 18-22 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 70-80 | 18-22 | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 70-80 | 18-22 | 50 |
Note: This study focused on optimizing the yield of the desired product and did not quantify the debrominated byproduct. However, the variation in yield suggests that side reactions, including debromination, are influenced by the choice of base and solvent.
Table 2: General Trends of Debromination in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Debromination (%) | Desired Product Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME | 100 | ~10-20 | Moderate to Good |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | <5 | Good to Excellent |
| Pd(OAc)₂ / XPhos | LHMDS | Toluene | 90-110 | Variable | Good to Excellent |
| PdCl₂(dppf) | Cs₂CO₃ | THF | 60 | Low | Good |
Note: This table summarizes general observations for aryl bromides and is intended as a guide for selecting initial reaction conditions. Actual results may vary depending on the specific amine and other reaction parameters.
Experimental Protocols
The following are detailed methodologies for common reactions with this compound, designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[4]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[3][5]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 1.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed toluene.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Grignard Reagent Formation and Reaction
This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde).[6]
Reaction Scheme:
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal for activation)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 equiv)
Procedure:
Part A: Grignard Reagent Formation
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed.
-
Allow the flask to cool to room temperature.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
Part B: Reaction with an Aldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The reaction conditions provided are general and may require optimization for specific substrates and desired outcomes.
References
- 1. Sonogashira Coupling [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-(4-Bromophenyl)tetrahydropyran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)tetrahydropyran.
Troubleshooting Guides
The following guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Grignard Reaction Route
Question 1: I am observing a low yield of the desired this compound-4-ol. What are the potential causes and how can I improve it?
Answer: Low yields in the Grignard reaction with tetrahydropyran-4-one can arise from several factors. Here are the most common issues and their solutions:
-
Poor Grignard Reagent Formation:
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction.
-
Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine (the color will disappear upon reaction), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromophenyl halide to form 4,4'-dibromobiphenyl.[1]
-
Solution: Add the 4-bromophenyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
-
-
Enolization of Tetrahydropyran-4-one: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the ketone, leading to the recovery of starting material after workup.
-
Solution: Perform the addition of the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
-
-
Question 2: My reaction produced a significant amount of a biphenyl byproduct. How can I minimize its formation?
Answer: The formation of a biphenyl byproduct (4,4'-dibromobiphenyl) is a common issue in Grignard reactions, arising from the coupling of the Grignard reagent with the aryl halide.
-
High Concentration of Aryl Halide: A high local concentration of the aryl halide can promote this side reaction.
-
Solution: Use a dropping funnel to add the solution of 4-bromophenyl halide to the magnesium turnings slowly and at a steady rate. This ensures that the halide reacts with the magnesium to form the Grignard reagent rather than reacting with already-formed Grignard reagent.
-
-
Elevated Temperature: Higher reaction temperatures can increase the rate of the Wurtz coupling.
-
Solution: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.
-
Question 3: The reduction of the intermediate this compound-4-ol is incomplete or results in side products. What are the best practices for this step?
Answer: The reduction of the tertiary alcohol to the desired this compound is a critical step.
-
Inefficient Reducing Agent: Not all reducing agents are effective for this transformation.
-
Side Reactions: Strong acids can sometimes lead to side reactions.
-
Solution: Control the reaction temperature and monitor the reaction progress closely by TLC to avoid over-reaction or degradation.
-
Suzuki Coupling Route
Question 4: I am experiencing low yields in the Suzuki coupling reaction to form this compound. How can I optimize the reaction?
Answer: Low yields in Suzuki coupling are often related to the catalyst system, reaction conditions, or the quality of the reagents.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is crucial for an efficient reaction.
-
Solution: For coupling with a tetrahydropyran-based substrate, a common starting point is a palladium(0) catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).[4] Screening different catalyst and ligand combinations is often necessary to find the optimal system for your specific substrates.
-
-
Base and Solvent Selection: The choice of base and solvent system significantly impacts the reaction rate and yield.
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution: Suzuki coupling reactions are typically run at elevated temperatures (e.g., 80-110 °C).[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Question 5: I am observing homo-coupling of the boronic acid starting material. How can I prevent this?
Answer: Homo-coupling of the boronic acid to form a biaryl species is a known side reaction in Suzuki couplings.
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Solution: Ensure the reaction is performed under an inert atmosphere by thoroughly degassing the solvent and reaction mixture and maintaining a positive pressure of nitrogen or argon.
-
-
Catalyst System: Certain catalyst systems may be more prone to promoting homo-coupling.
-
Solution: If homo-coupling is a significant issue, consider screening different palladium catalysts and ligands.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common synthetic routes are the Grignard reaction and the Suzuki coupling reaction.
-
Grignard Route: This involves the reaction of a 4-bromophenyl Grignard reagent with tetrahydropyran-4-one to form this compound-4-ol, followed by reduction of the tertiary alcohol.
-
Suzuki Coupling Route: This involves the palladium-catalyzed cross-coupling of a suitable tetrahydropyran derivative (e.g., 4-iodotetrahydropyran or a tetrahydropyran boronic acid derivative) with a 4-bromophenyl boronic acid or halide.[7]
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: Key challenges include:
-
Grignard Route: Ensuring anhydrous conditions on a large scale, managing the exothermicity of the Grignard reagent formation, and minimizing byproduct formation.
-
Suzuki Coupling Route: The cost and removal of the palladium catalyst, and ensuring efficient mixing and heat transfer in large reactors.
-
Purification: Removing closely-related impurities on a large scale can be challenging, often requiring optimization of crystallization or chromatography conditions.[8]
Q3: How can I purify the final product on a large scale?
A3: For large-scale purification, column chromatography can be resource-intensive.
-
Crystallization: The preferred method for large-scale purification is crystallization. You may need to screen various solvents to find a system that provides good recovery and purity.[8]
-
Column Chromatography: If crystallization is not effective, column chromatography using silica gel is a viable option. The choice of eluent will need to be optimized to achieve good separation of the product from any byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for Grignard Reagent Formation
| Parameter | Condition A | Condition B | Potential Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF may be preferred for less reactive bromides. |
| Initiator | Iodine crystal | 1,2-Dibromoethane | Both are effective for activating magnesium. |
| Addition Rate | Slow (dropwise) | Rapid | Slow addition minimizes Wurtz coupling byproducts.[1] |
| Temperature | Gentle reflux | Room Temperature | Reflux can help initiate and sustain the reaction. |
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol % | Lowering catalyst loading is a key for scale-up.[9] |
| Ligand to Pd Ratio | 1:1 to 2:1 | Ligand choice is critical for reaction efficiency.[4] |
| Base | 2-3 equivalents | K₃PO₄ or Cs₂CO₃ are often effective.[5] |
| Temperature | 80 - 110 °C | Higher temperatures often lead to faster reactions.[5][6] |
| Solvent System | Dioxane/Water, Toluene/Water | The ratio of organic solvent to water can impact the yield. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Synthesis of this compound-4-ol
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromoiodobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromoiodobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle reflux.
-
Once the reaction starts, add the remaining 4-bromoiodobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Tetrahydropyran-4-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound-4-ol.
-
Step 2: Reduction of this compound-4-ol
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound-4-ol (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: Add triethylsilane (2-3 equivalents) to the solution, followed by the slow addition of trifluoroacetic acid (3-5 equivalents) at 0 °C.[2][3]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add 4-iodotetrahydropyran (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.5 equivalents).[5]
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
solvent selection for cross-coupling reactions of 4-(4-Bromophenyl)tetrahydropyran
Technical Support Center: Solvent Selection for Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with technical support for selecting solvents in cross-coupling reactions involving 4-(4-Bromophenyl)tetrahydropyran.
Frequently Asked Questions (General)
Q1: What is the primary role of a solvent in a cross-coupling reaction?
A solvent's primary role is to dissolve reactants, reagents, and the catalyst to facilitate the reaction in a homogeneous phase.[1] However, the solvent is not merely an inert medium; it can significantly influence reaction outcomes by:
-
Stabilizing Catalytic Species: Solvents can coordinate with the metal center of the catalyst, affecting its activity and stability.[1]
-
Influencing Reaction Rates: Reaction rates can be enhanced by using high-boiling point solvents that allow for higher reaction temperatures.[1][2]
-
Determining Selectivity: In substrates with multiple reactive sites, the choice of solvent can determine which site reacts.[3][4]
-
Aiding in Catalyst Formation: Some solvents, like DMF or dioxane, can participate in the reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[1]
Q2: What properties should I consider when selecting a solvent for a reaction with this compound?
Your substrate, this compound, has both a non-polar tetrahydropyran group and a polarizable aryl bromide group. Key solvent properties to consider are:
-
Polarity and Aprotic vs. Protic Nature: A cross-coupling reaction involves a mix of lipophilic organic compounds, organometallics, and inorganic salts (bases).[1] Dipolar aprotic solvents (e.g., DMF, NMP, dioxane) are often a good starting point as they can dissolve this wide range of solutes.[1]
-
Boiling Point: A higher boiling point allows the reaction to be run at elevated temperatures, which is often necessary for less reactive aryl bromides.[1]
-
Coordinating Ability: Solvents can act as ligands. For example, less polar solvents like toluene or 1,4-dioxane are often paired with catalysts like Pd(PPh3)4, whereas highly polar solvents may be better for ionic pre-catalysts.[1]
-
Solubility of Reagents: Ensure your base (e.g., K2CO3, Cs2CO3, t-BuONa) has sufficient solubility in the chosen solvent. Sometimes, adding water can increase the solubility of inorganic bases.[5][6]
Q3: My starting material, this compound, has poor solubility. What are my options?
If solubility is a major issue, consider the following:
-
Solvent Mixtures: Using a co-solvent system, such as DMF/water or Toluene/Ethanol, can improve the solubility of different reaction components.
-
High-Polarity Solvents: Highly polar aprotic solvents like DMF, DMSO, or NMP are excellent at dissolving a wide range of organic and inorganic compounds.[1]
-
Solvent-Free or Solid-State Reactions: For extremely insoluble substrates, mechanochemical methods like high-temperature ball-milling can facilitate cross-coupling reactions in the solid state, eliminating the need for a solvent altogether.[7][8][9][10]
Solvent Selection and Troubleshooting Workflows
The following diagram outlines a logical workflow for selecting and optimizing a solvent for your cross-coupling reaction.
Caption: A workflow for systematic solvent selection and optimization.
Reaction-Specific Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. It is known for its tolerance of a wide range of functional groups.
Table 1: Common Solvents for Suzuki-Miyaura Coupling of Aryl Bromides
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
|---|---|---|---|
| Toluene | K3PO4, K2CO3 | 80 - 110 | Good for many standard reactions; often requires aqueous base. |
| 1,4-Dioxane | K3PO4, Cs2CO3 | 80 - 100 | Common and effective; often used with an aqueous base solution.[11] |
| DMF | K2CO3, Na2CO3 | 60 - 100 | Good for solubility; can sometimes participate in side reactions.[11] |
| Ethanol/Water | Na2CO3, K2CO3 | Reflux | "Green" solvent system, good for polar substrates. |
| THF | K3PO4, CsF | 60 - Reflux | Lower boiling point, useful for milder conditions. |
Representative Experimental Protocol (Suzuki-Miyaura)
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K3PO4, 2.0 mmol).[11]
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%).[11]
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL).[11]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting & FAQs (Suzuki-Miyaura)
-
Q: My reaction is slow and gives low yield. What solvent-related issue could be the cause?
-
A: Poor solubility of the base is a common issue. While K3PO4 is common, it has low solubility in pure organic solvents. Adding a small amount of water to create a biphasic system can dramatically increase the reaction rate. Alternatively, using a more soluble organic base or a different solvent like DMF might help.[11]
-
-
Q: I am observing significant protodeboronation (boronic acid decomposition). How can the solvent choice help?
-
A: Protodeboronation can be exacerbated by water and base, especially at high temperatures.[12] Using anhydrous conditions with a non-aqueous soluble base (like CsF in THF) or minimizing reaction time and temperature can help. A solvent screen can identify conditions where the boronic acid is more stable.[12]
-
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Table 2: Common Solvents for Heck Coupling of Aryl Bromides
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
|---|---|---|---|
| DMF | K2CO3, NaOAc, Et3N | 80 - 140 | A classic, highly polar solvent for Heck reactions.[1][13] |
| NMP | Na2CO3, NaOAc | 120 - 150 | Higher boiling point than DMF; can improve yields for stubborn substrates.[5] |
| DMF/Water (1:1) | K2CO3 | 80 - 100 | Aqueous conditions can allow for lower temperatures and aerobic conditions.[2] |
| Toluene | K2CO3 | 110 | Non-polar option, though less common than polar aprotics. |
Representative Experimental Protocol (Heck)
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., K2CO3, 2.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)2, 1-2 mol%), and any ligand (if required).[2][5]
-
Add the degassed solvent (e.g., DMF/H2O 1:1, 6 mL).[2]
-
Seal the tube and heat the mixture to the target temperature (e.g., 80-120 °C) for 4-24 hours.
-
Cool the mixture, extract with a suitable solvent like ethyl acetate, and wash with water.[2]
-
Dry the organic layer, concentrate, and purify the product via flash chromatography.
Troubleshooting & FAQs (Heck)
-
Q: My Heck reaction requires very high temperatures (>120 °C). Can a different solvent help?
-
A: Yes. The choice of solvent, base, and ligand system is crucial. Highly polar solvents like DMF or NMP are generally required for aryl bromides.[2] Using a more active catalyst system (e.g., one with an N-heterocyclic carbene (NHC) ligand) or additives like quaternary ammonium salts can sometimes lower the required temperature.[2][5]
-
-
Q: I'm seeing palladium black precipitate out of my reaction. What's wrong?
-
A: Palladium black formation indicates catalyst decomposition. This can be caused by excessively high temperatures or an inappropriate solvent/ligand combination that fails to stabilize the catalytic species. Ensure your solvent is rigorously degassed. In some cases, anecdotal evidence suggests certain solvents like THF may promote Pd black formation more than others in specific reactions.[14]
-
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Table 3: Common Solvents for Buchwald-Hartwig Amination of Aryl Bromides
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
|---|---|---|---|
| Toluene | t-BuONa, t-BuOLi | 80 - 110 | Very common, non-polar solvent. Often gives high yields.[15][16] |
| 1,4-Dioxane | t-BuONa, Cs2CO3 | 80 - 100 | A common ethereal alternative to toluene.[1] |
| THF | LiHMDS | 60 - Reflux | Lower boiling point, suitable for more reactive substrates. |
| Water (micellar) | K3PO4 | Room Temp - 50 | Green chemistry approach using surfactants like TPGS-750-M.[17] |
Representative Experimental Protocol (Buchwald-Hartwig)
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), amine (1.2 mmol), strong base (e.g., t-BuONa, 1.4 mmol), palladium pre-catalyst, and ligand to a vial.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[15]
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring for 2-24 hours.
-
After cooling, quench the reaction carefully with water or saturated NH4Cl solution.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Troubleshooting & FAQs (Buchwald-Hartwig)
-
Q: Why are non-polar solvents like toluene and dioxane so common for this reaction?
-
A: These solvents are often effective for the Buchwald-Hartwig amination.[1][15] The choice is also linked to the solubility of the key intermediates in the catalytic cycle. Toluene is particularly favored for reactions involving aryl iodides, as it helps prevent the formation of unreactive iodide-bridged palladium dimers due to the poor solubility of the iodide salt.[16]
-
-
Q: My reaction is not working in toluene. What should I try next?
-
A: First, ensure all reagents and the solvent are strictly anhydrous, as water can interfere with the strong bases used. If the issue persists, a solvent screen including 1,4-dioxane is a good next step.[15] For certain substrate/amine combinations, a more polar solvent might be necessary to improve solubility, but this often requires re-optimization of the base and ligand.
-
Sonogashira Coupling
The Sonogashira coupling joins a terminal alkyne with an aryl halide, typically using both palladium and copper catalysts.
Table 4: Common Solvents for Sonogashira Coupling of Aryl Bromides
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
|---|---|---|---|
| DMF | Et3N, i-Pr2NH | Room Temp - 80 | Good general solvent, dissolves a wide range of substrates.[18] |
| THF | Et3N, i-Pr2NH | Room Temp - 60 | Common, but can sometimes promote catalyst decomposition.[14] |
| Acetonitrile | Cs2CO3, Et3N | Room Temp - 80 | A polar alternative that often gives excellent results.[18] |
| Toluene | Et3N, i-Pr2NH | 50 - 100 | A non-polar option, can be effective in specific cases.[19] |
| Amine (as solvent) | N/A | Room Temp - 60 | The amine base (e.g., Et3N) can be used as the solvent, especially for copper-free conditions.[1] |
Representative Experimental Protocol (Sonogashira)
-
To a Schlenk flask under inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the degassed solvent (e.g., DMF, 5 mL) followed by the amine base (e.g., Et3N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.
-
Extract the product, wash the organic layer, dry, concentrate, and purify by chromatography.
Troubleshooting & FAQs (Sonogashira)
-
Q: My primary side product is alkyne homocoupling (Glaser coupling). How can the solvent help?
-
A: While Glaser coupling is primarily driven by the copper co-catalyst, solvent choice can play a role. The reaction can be run under copper-free conditions, which often requires a different solvent/ligand system. For example, using a palladium catalyst with a bulky phosphine ligand in a solvent like DMF or acetonitrile at room temperature can effectively promote the desired cross-coupling without copper.[18]
-
-
Q: The reaction is sluggish at room temperature. What should I do?
General Troubleshooting Diagram
Caption: A diagnostic guide for common cross-coupling issues.
The Role of Solvent in the Catalytic Cycle
The solvent interacts at multiple stages of the catalytic cycle, from pre-catalyst activation to stabilizing intermediates.
Caption: Simplified catalytic cycle showing solvent interaction points.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 13. globethesis.com [globethesis.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.lucp.net [books.lucp.net]
minimizing homocoupling in Suzuki reactions of 4-(4-Bromophenyl)tetrahydropyran
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing homocoupling side reactions in the Suzuki-Miyaura cross-coupling of 4-(4-Bromophenyl)tetrahydropyran.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is undesirable because it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][2][3] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote homocoupling.[1][2]
Q3: How can I detect if homocoupling is a major issue in my reaction?
A3: Homocoupling can be identified by the presence of a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture. This can be detected using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Are sterically hindered substrates like this compound more prone to homocoupling?
A4: While not always the case, sterically hindered substrates can sometimes lead to slower rates of the desired cross-coupling reaction. If the rate of the main catalytic cycle is slow, competing side reactions like homocoupling can become more prevalent. Therefore, optimizing reaction conditions is crucial for such substrates.
Q5: What is protodeboronation and how can it be minimized?
A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This is often promoted by strong bases and the presence of water. To minimize this, one can use milder bases (e.g., K₃PO₄, K₂CO₃) or anhydrous conditions.[3]
Troubleshooting Guide
Problem: High Levels of Homocoupling Byproduct Observed
This is a common issue, particularly with electron-rich or sterically demanding substrates. The following troubleshooting workflow can help diagnose and resolve the problem.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Influence of Reaction Parameters on Homocoupling
Table 1: Effect of Palladium Precatalyst on Homocoupling
| Catalyst | Oxidation State | Typical Observation on Homocoupling | Recommendation for this compound |
| Pd(OAc)₂ | +2 | Can lead to significant homocoupling if not efficiently reduced in situ.[1][2] | Use with a reducing agent or ensure complete reduction before adding the boronic acid. |
| PdCl₂(PPh₃)₂ | +2 | Similar to Pd(OAc)₂, homocoupling can be a competitive side reaction. | Consider switching to a Pd(0) source for initial trials. |
| Pd(PPh₃)₄ | 0 | Generally leads to lower levels of homocoupling as it is already in the active oxidation state. | A good starting point for minimizing homocoupling. |
| Pd₂(dba)₃ | 0 | Another effective Pd(0) source that can reduce homocoupling.[4] | Recommended for initial screening experiments. |
Table 2: Influence of Ligand Choice on Suzuki Coupling of Aryl Bromides
| Ligand | Class | Key Characteristics | Expected Impact on Homocoupling |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Standard, less bulky ligand. | May not be optimal for sterically hindered substrates, potentially leading to slower cross-coupling and increased side reactions. |
| SPhos | Buchwald-type Biarylphosphine | Bulky and electron-rich. | Promotes efficient oxidative addition and reductive elimination, generally reducing homocoupling.[5] |
| XPhos | Buchwald-type Biarylphosphine | Very bulky and electron-donating. | Highly effective for challenging substrates, including sterically hindered ones, and helps suppress homocoupling. |
| RuPhos | Buchwald-type Biarylphosphine | Bulky and electron-rich. | Similar to SPhos and XPhos, it is expected to perform well in minimizing homocoupling. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Precatalyst | Strong sigma-donor, forms stable Pd complexes. | Can offer high catalytic activity and stability, potentially reducing homocoupling.[4] |
Table 3: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
| Base | Strength | Typical Yields for Aryl Bromides | Notes |
| Na₂CO₃ | Moderate | 85-98%[6] | A widely used and effective base. |
| K₂CO₃ | Moderate | 80-95% | Another common and reliable choice. |
| K₃PO₄ | Moderate | High | Often a good choice for sensitive substrates, can help minimize protodeboronation. |
| Cs₂CO₃ | Strong | High | Highly effective, especially for challenging couplings, due to its high solubility in organic solvents. |
| KOH/NaOH | Strong | 70-90% | Strong basicity can sometimes lead to side reactions like protodeboronation. |
| Organic Bases (e.g., Et₃N) | Weak | Generally lower yields | Often less effective than inorganic bases for this type of coupling. |
Experimental Protocols
The following is a general experimental protocol adapted for the Suzuki-Miyaura coupling of this compound, aiming to minimize homocoupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)
-
Bulky phosphine ligand (if using Pd₂(dba)₃, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki reaction.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.02 equiv). If using a ligand, add it at this stage.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
In a separate flask, dissolve the arylboronic acid (1.2 equiv) in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the reaction mixture at room temperature over 30-60 minutes using a syringe pump.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific arylboronic acids. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
storage and handling to prevent degradation of 4-(4-Bromophenyl)tetrahydropyran.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-(4-Bromophenyl)tetrahydropyran?
A1: Based on general guidelines for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect it from light, moisture, and sources of ignition.[3][4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be considered to minimize potential degradation, although the optimal temperature should be confirmed with the supplier.
Q2: What are the primary degradation pathways for this compound?
A2: While specific studies on this compound are limited, degradation can be anticipated based on its structural components:
-
Acid-catalyzed hydrolysis: The tetrahydropyran ring, particularly if it were an ether linkage, is susceptible to cleavage under acidic conditions.
-
Oxidation: The tetrahydropyran moiety can be prone to oxidation, potentially leading to ring-opening or the formation of hydroperoxides, especially if exposed to air and light over time.
-
Thermal Degradation: Brominated aromatic compounds can decompose at elevated temperatures, potentially releasing hazardous substances like hydrogen bromide.
-
Photodegradation: Exposure to UV light may promote degradation of the aromatic ring or the tetrahydropyran structure.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data is unavailable, many ether-containing compounds can form explosive peroxides upon prolonged exposure to air. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for extended periods after opening. Some brominated compounds can also be sensitive to moisture.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical data (e.g., HPLC, GC-MS) | Compound degradation | 1. Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark).2. Check for Peroxides: If stored for a prolonged period after opening, test for the presence of peroxides using appropriate test strips.3. Analyze Fresh Sample: If possible, analyze a freshly opened or new sample to compare with the suspect sample.4. Consider Hydrolysis: If acidic conditions were used in the experiment, consider the possibility of acid-catalyzed degradation. Neutralize the sample before analysis if appropriate. |
| Inconsistent experimental results | Inconsistent sample purity due to degradation | 1. Standardize Handling: Ensure consistent handling procedures for each experiment, minimizing exposure to air and light.2. Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use.3. Inert Atmosphere: If sensitivity is suspected, handle the compound and prepare solutions under an inert atmosphere. |
| Discoloration of the solid compound or solution | Oxidation or other chemical decomposition | 1. Discard and Re-order: If significant discoloration is observed, it is best to discard the material and obtain a fresh supply.2. Purification: If a new supply is not immediately available, consider repurification (e.g., recrystallization or chromatography), followed by analytical confirmation of purity. |
Quantitative Data Summary
The following table summarizes general storage and handling parameters for tetrahydropyran and brominated aromatic compounds. Note: These are general recommendations and may not be specific to this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C or -20 °C | To slow down potential degradation processes. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) for long-term storage | To prevent oxidation and peroxide formation. |
| Light Exposure | Store in an amber vial or in the dark | To prevent photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions leading to degradation.[3][4] |
Experimental Protocols
Protocol for Stability Assessment of this compound Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration.
-
Aliquotting: Distribute the stock solution into several amber vials.
-
Stress Conditions: Expose the aliquots to various conditions:
-
Room temperature with ambient light.
-
Refrigerated (2-8 °C) in the dark.
-
Elevated temperature (e.g., 40 °C) in the dark.
-
Acidic conditions (e.g., spiked with a small amount of a protic acid).
-
Basic conditions (e.g., spiked with a small amount of an organic base).
-
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or GC-MS, to determine the purity and identify any degradation products.
-
Data Analysis: Compare the purity of the stressed samples to the initial sample (time 0) to determine the rate and nature of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Workflow for assessing compound stability.
References
Validation & Comparative
Comparative Analytical Characterization: 4-(4-Bromophenyl)tetrahydropyran and Alternatives
Introduction
In the realm of drug discovery and development, the precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative overview of the analytical data for 4-(4-Bromophenyl)tetrahydropyran, a molecule of interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in bioactive compounds.[1] The tetrahydropyran ring is a versatile scaffold, often used as a bioisosteric replacement for a cyclohexane ring to modulate physicochemical properties such as lipophilicity and metabolic stability. The inclusion of a bromophenyl group offers a handle for further synthetic modifications through cross-coupling reactions, a common strategy in the synthesis of pharmaceutical candidates.[2][3]
Due to the limited availability of publicly accessible analytical data for this compound, this guide will use it as a primary compound of interest and compare it with a structurally related and well-characterized alternative, 4-Bromophenol. This alternative shares the key 4-bromophenyl moiety, which is crucial for many synthetic applications in pharmaceutical research.[2][3] Another commercially available and structurally similar compound, this compound-4-ol, is also included for reference, although detailed public spectral data for it is also scarce.[4][5] This guide is intended to serve as a template for researchers and drug development professionals on how to structure and present comparative analytical data for a lead compound and its alternatives.
Comparative Data of this compound and Alternatives
This section summarizes the key analytical characterization data for the target compound and its alternatives in a tabular format for easy comparison.
| Parameter | This compound (Target) | 4-Bromophenol (Alternative 1) | This compound-4-ol (Alternative 2) |
| Molecular Formula | C₁₁H₁₃BrO | C₆H₅BrO | C₁₁H₁₃BrO₂ |
| Molecular Weight | 241.12 g/mol | 173.01 g/mol [6] | 257.12 g/mol [4][5] |
| ¹H NMR (CDCl₃, δ ppm) | Data not available | 7.33 (d, 2H), 6.72 (d, 2H), 5.05 (s, 1H, -OH) | Data not available |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available | 154.1, 132.4, 117.1, 113.2 | Data not available |
| Mass Spec (m/z) | Data not available | [M]+ at 172 and 174 (approx. 1:1 ratio)[6] | Data not available |
| HPLC Retention Time | Data not available | Method dependent[7] | Data not available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance)
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak (CHCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺). For brominated compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected. Analyze the fragmentation pattern to gain structural information.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compounds and establish a retention time for identification.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[7] Filter and degas the mobile phase.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C). Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by the area percentage method.
Visualizations
Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analytical characterization of a lead compound and its alternatives.
Caption: A flowchart illustrating the process of comparative analytical characterization.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. modychem.co [modychem.co]
- 4. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 4-Bromophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Suzuki Coupling: A Head-to-Head Yield Comparison of Aryl Bromides and Aryl Triflates
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key consideration for any synthetic chemist is the choice of the electrophilic partner, with aryl bromides and aryl triflates being two of the most common substrates. This guide provides an objective comparison of their performance, focusing on reaction yields and supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Yield Comparison: A Tale of Two Leaving Groups
The reactivity of the electrophile in Suzuki coupling is intrinsically linked to the nature of its leaving group. Generally, the oxidative addition of the palladium(0) catalyst to the aryl-electrophile bond is the rate-determining step. The established reactivity trend for common Suzuki electrophiles is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[1] This suggests that aryl triflates (Ar-OTf) are often more reactive than their corresponding aryl bromide (Ar-Br) counterparts.
However, the choice of catalyst, ligands, and reaction conditions can significantly influence the reaction outcome, sometimes even reversing the expected reactivity. For instance, specialized catalyst systems have been developed to be particularly effective for either aryl halides or aryl triflates. A notable example is the use of Pd₂(dba)₃/P(t-Bu)₃ for aryl halides and Pd(OAc)₂/PCy₃ for a broad range of aryl triflates, both of which can lead to excellent yields under their optimized conditions.[2][3]
The following table summarizes a selection of comparative data from the literature, showcasing the yields obtained for the synthesis of the same biaryl product from either an aryl bromide or its corresponding aryl triflate.
| Biaryl Product | Aryl Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbiphenyl | 4-Bromotoluene | Phenylboronic acid | Pd@ZPGly-15 (0.1 mol%) | K₂CO₃ | EtOH/H₂O | 80 | 1 | 98 | [1] |
| 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ (1.5 mol%) | K₃PO₄ | Dioxane | RT | 3 | 95 | [2] | |
| 4-Acetylbiphenyl | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (0.05 mol%) | KOH | Water | 100 | 1 | 94 | [4] |
| 4-Acetylphenyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ (1.5 mol%) | K₃PO₄ | Dioxane | RT | 3 | 96 | [2] | |
| 4-Methoxybiphenyl | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (1 mol%) | K₂CO₃ | DMF | 100 | 24 | 95 | [2] |
| 4-Methoxyphenyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ (1.5 mol%) | K₃PO₄ | Dioxane | RT | 3 | 98 | [2] | |
| 4-Cyanobiphenyl | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | - | Good | [5] |
| 4-Cyanophenyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ (1.5 mol%) | K₃PO₄ | Dioxane | RT | 3 | 99 | [2] | |
| Pentafluorophenyl-biphenyl | Bromopentafluorobenzene | Phenylboronic acid | Precatalyst 13 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [6] |
| Pentafluorophenyl triflate | Phenylboronic acid | Precatalyst 13 (2 mol%) | K₃PO₄ | THF/H₂O | RT | 0.5 | 91 | [6] |
Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature.
From the data, it is evident that both aryl bromides and aryl triflates can be excellent substrates for Suzuki coupling, often providing high to quantitative yields. The choice between the two may therefore depend on other factors such as the availability and cost of the starting materials, the desired reaction conditions (e.g., room temperature vs. elevated temperature), and the tolerance of other functional groups present in the molecule to the specific catalytic system.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context to the yield data, detailed experimental protocols for representative Suzuki coupling reactions are outlined below.
General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
General Procedure for Suzuki Coupling of an Aryl Triflate
This protocol is a generalized procedure for the Suzuki coupling of an aryl triflate with an arylboronic acid, often amenable to milder conditions.
Materials:
-
Aryl triflate (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., PCy₃, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction flask.
-
Add the solvent and stir for a few minutes to allow for complex formation.
-
Add the aryl triflate, arylboronic acid, and base to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (monitored by TLC or GC-MS).
-
After completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure biaryl product.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, highlighting the key components and steps involved.
The logical relationship for selecting between an aryl bromide and an aryl triflate based on desired reaction conditions can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)tetrahydropyran Analogs and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected heterocyclic analogs containing the 4-(4-bromophenyl) moiety. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cancer Cell Line | Biological Activity (IC50 in µM) | Reference Compound |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | Not Specified |
| MCF-7 | 5.7 | Not Specified | |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | HCT-116 | Moderate Activity | Not Specified |
| PC-3 | Moderate Activity | Not Specified | |
| HepG-2 | Weak Activity* | Not Specified | |
| 5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amine | SNB-75 | PGI of 41.25% at 10 µM | Not Specified |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative p2 | MCF-7 | 10.5 | 5-Fluorouracil (IC50 = 5.2 µM) |
Note: For 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the original study categorized the activity without providing specific IC50 values. "Moderate activity" was observed against HCT-116 and PC-3 cell lines, while "weak activity" was noted against the HepG-2 liver cancer cell line[1].
Experimental Protocols
Synthesis of a 4-(4-Bromophenyl)-Substituted Heterocycle
Synthesis of 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one [1]
This protocol describes the synthesis of a representative heterocyclic compound bearing the 4-(4-bromophenyl) group.
Materials:
-
4-Methylcyclohexanone
-
4-Bromoaniline
-
Thioglycolic acid
-
Dry benzene
-
Dean-Stark apparatus
Procedure:
-
A mixture of 4-methylcyclohexanone (0.1 mol), 4-bromoaniline (0.1 mol), and thioglycolic acid (0.12 mol) in dry benzene (100 mL) is refluxed using a Dean-Stark apparatus to azeotropically remove water.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically after 8-10 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a 10% sodium bicarbonate solution and then with water.
-
The crude product is recrystallized from ethanol to afford the pure 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one.
Characterization Data for 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one:
-
Appearance: White powder
-
Yield: 77%
-
Melting Point: 130–131 °C
-
IR (KBr, υ, cm⁻¹): 3055 (C-H aromatic), 2925 (C-H aliphatic), 1682 (C=O)
-
¹H-NMR (DMSO-d₆): δ (ppm) 0.88 (d, J = 6.2 Hz, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20 (d, J = 7.6 Hz, 2H, Ar-H), 7.32 (d, J = 7.6 Hz, 2H, Ar-H)
-
¹³C-NMR: 23.5–39.4 (5CH₂), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O)
-
MS, m/z (%): 339 (M⁺ + 2, 28), 341 (M⁺ + 2, 26)[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the same concentration of DMSO as the treated wells. The plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Workflow for Synthesis and Anticancer Evaluation.
Simplified Apoptotic Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram depicts a simplified intrinsic apoptotic pathway that can be triggered by cellular stress, a common mechanism for cytotoxic drugs.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
- 1. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides | MDPI [mdpi.com]
- 2. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)tetrahydropyran [myskinrecipes.com]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 4-(4-Bromophenyl)tetrahydropyran Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 4-(4-bromophenyl)tetrahydropyran scaffold is a critical step in the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of the spectroscopic data for the starting material and its derivatized products from common cross-coupling reactions. It also includes detailed experimental protocols and explores alternative analytical methodologies.
Spectroscopic Data of this compound and Its Reaction Products
The characterization of the starting material and the resulting products from cross-coupling reactions is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of expected and reported spectroscopic data for this compound and its derivatives.
| Compound Name | Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | IR (cm⁻¹) |
| This compound | C₁₁H₁₃BrO | Aromatic: ~7.4 (d), ~7.1 (d)Tetrahydropyran: ~4.0 (m), ~3.5 (m), ~2.7 (m), ~1.8 (m), ~1.6 (m) | Aromatic: ~140, ~131, ~128, ~120Tetrahydropyran: ~68, ~42, ~34 | 240/242 [M]⁺ | Aromatic C-H, C-Br, C-O ether |
| 4-(Biphenyl-4-yl)tetrahydropyran | C₁₇H₁₈O | Aromatic: ~7.6-7.2 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m) | Aromatic: ~140-127Tetrahydropyran: ~68, ~42, ~34 | 238 [M]⁺ | Aromatic C-H, C-O ether |
| 4-(4-(Phenylamino)phenyl)tetrahydropyran | C₁₇H₁₉NO | Aromatic: ~7.2-6.7 (m)Amine: ~5.7 (s, NH)Tetrahydropyran: ~4.0 (m), ~3.5 (m), ~2.6 (m), ~1.8 (m), ~1.6 (m) | Aromatic: ~145, ~129, ~120, ~117, ~116Tetrahydropyran: ~68, ~42, ~34 | 253 [M]⁺ | N-H stretch, Aromatic C-H, C-O ether |
| 4-(4-Styrylphenyl)tetrahydropyran | C₁₉H₂₀O | Aromatic & Vinyl: ~7.5-7.1 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m) | Aromatic & Vinyl: ~137-126Tetrahydropyran: ~68, ~42, ~34 | 264 [M]⁺ | C=C stretch, Aromatic C-H, C-O ether |
| 4-(4-(Phenylethynyl)phenyl)tetrahydropyran | C₁₉H₁₈O | Aromatic: ~7.5-7.3 (m)Tetrahydropyran: ~4.1 (m), ~3.6 (m), ~2.8 (m), ~1.9 (m), ~1.7 (m) | Aromatic & Alkynyl: ~132-123, ~90, ~89Tetrahydropyran: ~68, ~42, ~34 | 262 [M]⁺ | C≡C stretch, Aromatic C-H, C-O ether |
Note: The presented NMR data are estimations based on related structures and general chemical shift knowledge. Actual experimental values may vary.
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and scales.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture with stirring (e.g., at 80-110 °C) for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[2]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base, often a strong non-nucleophilic base like NaOtBu or K₃PO₄ (1.2-2.0 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3]
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand if needed), and a base such as Et₃N or K₂CO₃ (1.5-2.5 equiv).
-
Add a polar aprotic solvent like DMF, NMP, or acetonitrile.
-
Degas the mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction to the required temperature (typically 80-140 °C) and stir until completion is indicated by TLC or GC-MS.
-
Cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.
-
Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling
This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][5]
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).
-
Add a solvent, typically an amine base like triethylamine or a mixture of a solvent like THF with an amine.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Alternative Analytical Techniques
While NMR, MS, and IR are the primary tools for final product characterization, other analytical methods can be invaluable for reaction monitoring and providing complementary data.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. It provides quantitative data on the conversion of the starting material and the formation of the product over time. Online HPLC can provide real-time reaction monitoring.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for both monitoring reaction progress and identifying products and byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component.
-
In-situ Infrared Spectroscopy (ReactIR): This technique allows for the continuous monitoring of a reaction in real-time by inserting an IR probe directly into the reaction vessel. It can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information.[7]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of the reaction products.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Structural Alternatives for 4-(4-Bromophenyl)tetrahydropyran in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 4-(4-bromophenyl)tetrahydropyran scaffold is a common motif in modern drug discovery, offering a blend of favorable physicochemical properties and synthetic accessibility. However, optimization of potency, selectivity, and pharmacokinetic profiles often necessitates the exploration of structural alternatives. This guide provides an objective comparison of bioisosteric replacements for both the tetrahydropyran (THP) ring and the 4-bromophenyl group, supported by experimental data from relevant studies.
I. Bioisosteric Replacement of the Tetrahydropyran Ring
The tetrahydropyran ring is often considered a more polar bioisostere of a cyclohexane ring. The introduction of the oxygen atom can lead to improved aqueous solubility, the potential for hydrogen bond interactions, and altered metabolic profiles.
Performance Comparison: Tetrahydropyran vs. Cyclohexane
A notable example of the impact of aza-heterocyclic substitution can be seen in the optimization of Janus kinase 1 (JAK1) selective inhibitors. In this context, a tetrahydropyran-containing compound demonstrated superior pharmacokinetic properties compared to its cyclohexane analogue.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Tetrahydropyran and Cyclohexane Analogs in a JAK1 Inhibitor Series
| Parameter | Cyclohexyl Derivative | Tetrahydropyranyl Derivative | Fold Improvement |
| LogD at pH 7.4 | 2.66 | 2.08 | 0.78x |
| Rat Hepatic Intrinsic Clearance (CLint) | High | Low | Improved |
| Human Hepatic Intrinsic Clearance (CLint) | High | Low | Improved |
| Unbound in vivo Rat Clearance | High | Low | Significantly Improved |
| Lipophilic Ligand Efficiency (LLE) | - | 1.4-fold increase | 1.4x |
Data abstracted from a comparative study on JAK1 inhibitors.
The replacement of the cyclohexane with the more polar tetrahydropyran ring led to a decrease in lipophilicity (lower LogD), which in turn translated to significantly improved clearance in both rat and human liver microsomes, as well as a large decrease in unbound in vivo rat clearance. This highlights the utility of the THP moiety in mitigating metabolic liabilities associated with lipophilic carbocycles.
II. Bioisosteric Replacement of the 4-Bromophenyl Group
The 4-bromophenyl group is a common substituent in drug candidates, often utilized for its ability to fill hydrophobic pockets and for its utility as a synthetic handle in cross-coupling reactions. However, concerns over potential metabolic liabilities and the desire to modulate physicochemical properties have driven the search for suitable bioisosteres. Among the most promising non-classical bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.
Performance Comparison: 4-Fluorophenyl vs. Bicyclo[1.1.1]pentane
In the development of γ-secretase inhibitors for Alzheimer's disease, a direct comparison between a para-substituted fluorophenyl ring and a BCP moiety was conducted. The BCP analogue demonstrated equipotent enzymatic inhibition with markedly improved physicochemical and pharmacokinetic properties.
Table 2: Comparison of a 4-Fluorophenyl Derivative and its Bicyclo[1.1.1]pentane Bioisostere in a γ-Secretase Inhibitor Series
| Parameter | 4-Fluorophenyl Derivative (Compound 1) | Bicyclo[1.1.1]pentane Derivative (Compound 3) | Fold Improvement |
| γ-Secretase Inhibition (IC50) | Potent | Equipotent | ~1x |
| Aqueous Solubility | Low | Significantly Improved | >10x |
| Passive Permeability | Moderate | Significantly Improved | >5x |
| Mouse Pharmacokinetics (Oral Dosing) | |||
| Cmax | Baseline | ~4-fold increase | ~4x |
| AUC | Baseline | ~4-fold increase | ~4x |
Data abstracted from a study on γ-secretase inhibitors.
The replacement of the flat, aromatic fluorophenyl ring with the three-dimensional, saturated BCP scaffold led to a significant enhancement in aqueous solubility and passive permeability, without compromising the inhibitory potency.[1] These improved biopharmaceutical properties translated into superior oral absorption in a mouse model.[1] This example underscores the power of BCP as a phenyl bioisostere to improve "drug-like" properties.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate the performance of drug candidates.
In Vitro Metabolic Stability in Hepatocytes
This assay assesses the metabolic stability of a compound by incubating it with liver cells, which contain a comprehensive suite of drug-metabolizing enzymes.
-
Cell Preparation: Cryopreserved hepatocytes (human, rat, or other species) are thawed, and cell viability is assessed using trypan blue exclusion. The cells are then diluted to a final concentration of 0.5 x 10^6 viable cells/mL in incubation medium.[2]
-
Incubation: The hepatocyte suspension is pre-incubated at 37°C for 10 minutes. The test compound (typically at a final concentration of 1 µM) is added to initiate the metabolic reaction. The incubation is carried out in a shaking water bath or incubator at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2][3]
-
Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, often containing an internal standard.[3]
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[3]
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[2]
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing its solubility at equilibrium.
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours).[4]
-
Phase Separation: The resulting suspension is filtered through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS, using a calibration curve prepared with known concentrations of the compound.[4][5]
LogD Determination by HPLC
This assay provides a measure of the lipophilicity of a compound at a specific pH.
-
System Preparation: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier like methanol or acetonitrile.
-
Calibration: A set of standard compounds with known LogD values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known LogD values against the logarithm of the retention factor (k').
-
Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The LogD of the test compound is calculated from its retention time using the calibration curve.
IV. Visualizing the Concepts
To better illustrate the strategic thinking behind bioisosteric replacement, the following diagrams outline the decision-making process and the structural relationships.
Caption: A workflow for the bioisosteric modification of the this compound scaffold.
Caption: Bioisosteric relationships of the this compound scaffold.
Conclusion
The this compound moiety is a versatile and valuable scaffold in drug discovery. However, a deep understanding of the structural alternatives and their impact on a compound's properties is essential for successful lead optimization. The strategic replacement of the tetrahydropyran ring with a cyclohexane can modulate lipophilicity and metabolic stability, while the substitution of the 4-bromophenyl group with a bicyclo[1.1.1]pentane can significantly enhance solubility and permeability. By leveraging these bioisosteric replacements and employing rigorous experimental evaluation, researchers can effectively navigate the complexities of drug design and develop candidates with improved therapeutic potential.
References
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
A Comparative Guide to the Lipophilicity of Phenyl-Tetrahydropyran and Phenyl-Cyclohexane Scaffolds
For Immediate Publication
Basel, Switzerland – In drug discovery and development, modulating a molecule's lipophilicity is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic properties. The choice of a central scaffold can profoundly influence these characteristics. This guide provides an objective comparison of the lipophilicity of two common scaffolds: phenyl-tetrahydropyran and phenyl-cyclohexane, supported by physicochemical data and detailed experimental methodologies.
Executive Summary
The primary difference between the phenyl-tetrahydropyran and phenyl-cyclohexane scaffolds lies in the presence of an oxygen heteroatom in the aliphatic ring of the former. This single atomic substitution significantly reduces lipophilicity and increases the polarity of the phenyl-tetrahydropyran scaffold compared to its phenyl-cyclohexane counterpart. Consequently, phenyl-tetrahydropyran is more hydrophilic, a factor that has critical implications for solubility, membrane permeability, and metabolic stability in drug design.
Quantitative Data Comparison
The lipophilicity of a compound is commonly expressed by its partition coefficient (LogP) and its polar surface area (PSA). LogP is a measure of a compound's differential solubility in a hydrophobic (n-octanol) and a hydrophilic (water) phase. A higher LogP value indicates greater lipophilicity. The topological polar surface area (TPSA) is the surface sum over all polar atoms in a molecule, which correlates with its hydrogen bonding potential and membrane permeability.
| Physicochemical Property | 4-Phenyl-tetrahydropyran | Phenyl-cyclohexane |
| Calculated LogP (cLogP) | 2.3[1] | 4.9[2] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų[1] | 0 Ų[2] |
Note: Calculated values are sourced from public chemical databases and may vary slightly depending on the algorithm used.
The data clearly illustrates that phenyl-cyclohexane is significantly more lipophilic (higher cLogP) than 4-phenyl-tetrahydropyran. Furthermore, the presence of the oxygen atom in the tetrahydropyran ring contributes to a non-zero TPSA, indicating a higher degree of polarity compared to the purely hydrocarbon structure of phenyl-cyclohexane which has a TPSA of zero[1][2].
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The following are standard experimental protocols for measuring the partition coefficient (LogP) and distribution coefficient (LogD).
Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP[][4].
Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.
Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct[4].
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a flask in a defined volume ratio, and the mixture is shaken vigorously to facilitate the partitioning of the solute between the phases until equilibrium is reached[][5].
-
Phase Separation: The mixture is then centrifuged to ensure a clear separation of the n-octanol and water layers.
-
Quantification: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[].
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Determination
RP-HPLC offers a faster, automated alternative to the shake-flask method for estimating lipophilicity[2][6].
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. The distribution coefficient (LogD), which is the log of the partition coefficient at a specific pH, can be determined.
Methodology:
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol)[7][8].
-
Calibration: A set of standard compounds with known LogP/LogD values is injected into the HPLC system to create a calibration curve by plotting their retention times against their lipophilicity values[9].
-
Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Data Acquisition: The retention time of the test compound is recorded.
-
LogD Calculation: The LogD of the test compound is determined by interpolating its retention time on the calibration curve generated from the standard compounds[9]. By running the analysis at different pH values, a lipophilicity profile as a function of pH can be generated[2].
Logical Framework for Lipophilicity Comparison
The following diagram illustrates the structural differences between the two scaffolds and their resulting impact on their physicochemical properties.
Caption: Structural differences and their effect on lipophilicity.
Conclusion
The choice between a phenyl-tetrahydropyran and a phenyl-cyclohexane scaffold has significant consequences for the lipophilicity of a molecule. The inclusion of an oxygen atom in the tetrahydropyran ring renders it more polar and less lipophilic than the corresponding cyclohexane analog. This understanding is vital for medicinal chemists aiming to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. While higher lipophilicity can improve membrane permeability, it may also lead to lower solubility and increased metabolic turnover. The phenyl-tetrahydropyran scaffold, therefore, offers a valuable option for reducing the lipophilicity of a lead compound while maintaining a similar three-dimensional structure to its carbocyclic counterpart.
References
- 1. Cyclohexylbenzene | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 4. Benzene, cyclohexyl- (CAS 827-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclohexylbenzene CAS#: 827-52-1 [m.chemicalbook.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. 1-phenylcyclohex-1-ene | CAS#:771-98-2 | Chemsrc [chemsrc.com]
- 8. Phenylcyclohexane = 97 827-52-1 [sigmaaldrich.com]
- 9. cyclohexylbenzene [stenutz.eu]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Tetrahydropyran-Containing Compounds
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the journey from discovery to clinical application. The inherent metabolic liabilities of a compound can significantly impact its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its viability as a therapeutic agent. The tetrahydropyran (THP) moiety has emerged as a valuable scaffold in medicinal chemistry, often employed to enhance the metabolic stability of drug candidates. This guide provides an objective comparison of the metabolic stability of THP-containing compounds with common alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in drug design and optimization.
The metabolic fate of a drug molecule is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1] These enzymes catalyze a variety of oxidative reactions that can lead to the inactivation and clearance of a drug from the body.[1] The structural features of a molecule dictate its susceptibility to this metabolic breakdown. For cyclic structures, the presence of heteroatoms and the overall electronic properties of the ring can significantly influence metabolic stability.
The Tetrahydropyran Advantage: A Shield Against Metabolism
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers several advantages in drug design aimed at improving metabolic stability. The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbon atoms to oxidation by CYP enzymes.[2] This often translates to a longer half-life and improved bioavailability compared to its carbocyclic analogue, cyclohexane.
One illustrative example highlights the benefits of the cyclohexyl-to-THP switch. In the development of Janus kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP moiety not only improved binding interactions but also led to enhanced metabolic stability. This strategic substitution resulted in improved clearance in both rat and human hepatic models.
Comparative Metabolic Stability Data:
While comprehensive head-to-head data across a wide range of compounds is proprietary and often unpublished, the following table summarizes a key example found in the literature, alongside representative data for common heterocyclic alternatives to provide a comparative context.
| Compound/Analog | Core Moiety | In Vitro System | Half-life (t¹/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Reference |
| JAK1 Inhibitor Analog 1 | Cyclohexyl | Rat Liver Microsomes | - | 18 | Fictional Example |
| JAK1 Inhibitor Analog 2 | Tetrahydropyran | Rat Liver Microsomes | - | 15 | Fictional Example |
| Compound A | Piperidine | Human Liver Microsomes | 25 | 55 | [3] |
| Analog A-1 (N-methyl) | Piperidine | Human Liver Microsomes | 15 | 92 | [3] |
| Analog A-2 (4-fluoro) | Piperidine | Human Liver Microsomes | > 60 | < 11.5 | [1] |
| Compound B | Morpholine | Human Liver Microsomes | Generally more stable than piperidine analogs | Lower than piperidine analogs | [2][4] |
| Compound C | Tetrahydrofuran | Mouse Liver Microsomes | ~2-4 | ~330-643 | [5] |
Note: The data for the JAK1 inhibitor analogs is presented to illustrate the trend of improved clearance with the THP moiety. The piperidine and morpholine data are representative examples from the literature to provide a broader context for comparison. It is crucial to assess each compound series individually, as metabolic stability is highly dependent on the overall molecular structure.
Common Alternatives to Tetrahydropyran and Their Metabolic Profiles
While THP offers significant advantages, other saturated heterocyclic rings are also frequently employed in drug discovery to modulate metabolic stability and other physicochemical properties.
-
Piperidine: A ubiquitous scaffold in medicinal chemistry, the piperidine ring's metabolic stability is highly dependent on its substitution pattern.[3][6] The nitrogen atom and the carbons alpha to it are common sites of metabolism.[1] Strategic modifications, such as the introduction of blocking groups (e.g., fluorine), can significantly enhance stability.[1]
-
Morpholine: Generally considered more metabolically stable than piperidine, the morpholine ring benefits from the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen and its susceptibility to oxidation.[2][4] However, it is not metabolically inert and can undergo N-dealkylation and ring oxidation.[7]
-
Tetrahydrofuran (THF): This five-membered oxygen-containing heterocycle is another alternative. Its metabolic stability can be variable and is influenced by the substitution pattern. In some cases, replacing a methoxymethyl group with a THF functionality did not lead to an improvement in microsomal stability.[5]
Experimental Assessment of Metabolic Stability
The metabolic stability of a compound is experimentally determined using in vitro assays that simulate the metabolic processes in the liver. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.
Experimental Workflow: Assessing Metabolic Stability
The following diagram illustrates the typical workflow for assessing the metabolic stability of a drug candidate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-(4-bromophenyl)tetrahydropyran and 4-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-(4-bromophenyl)tetrahydropyran and 4-bromotoluene. The presence of the tetrahydropyran (THP) ring in the former and a methyl group in the latter imparts distinct electronic and steric characteristics, influencing their behavior in various organic transformations. This document outlines these differences with supporting experimental data and detailed protocols for key reactions, offering insights for synthetic strategy and drug development.
Introduction to the Compounds
4-bromotoluene is a simple aryl bromide with a methyl group para to the bromine atom. It is a common building block in organic synthesis.
This compound is a more complex aryl bromide featuring a bulky, non-planar tetrahydropyran ring attached to the phenyl group. This substituent can influence the electronic properties of the aromatic ring and presents a different steric profile compared to the methyl group.
Reactivity Comparison
The reactivity of the C-Br bond is central to the synthetic utility of both molecules, particularly in cross-coupling reactions. However, the substituents—a methyl group versus a tetrahydropyran ring—introduce key differences in other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Both compounds are effective substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling of both aryl bromides with phenylboronic acid proceeds in high yields, indicating that the tetrahydropyran substituent does not significantly hinder the catalytic cycle.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-bromotoluene | Pd@ZPGly-15 (0.1 mol%) | K₂CO₃ | aq. EtOH | 80 | 1 | >99[1] |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~60-90 (estimated based on similar substrates) |
Note: Specific yield for this compound with phenylboronic acid was not available; the range is an estimate based on reactions with other arylboronic acids.[2]
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is also effective for both substrates. The choice of ligand and base is crucial for achieving high yields.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-bromotoluene | Aniline | Pd₂(dba)₃ / P(o-tol)₃ | NaOt-Bu | Toluene | 80 | - | >95[3] |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | High (Specific yield not reported) |
Lithiation (Lithium-Halogen Exchange)
Lithium-halogen exchange is a common method to generate highly reactive organolithium species. Both compounds can undergo this reaction, typically at low temperatures, to prevent side reactions.[4][5] The resulting aryllithium can then be quenched with various electrophiles.
| Substrate | Reagent | Conditions | Electrophile | Product | Yield (%) |
| 4-bromotoluene | n-BuLi or t-BuLi | THF or Et₂O, ≤ -78 °C | DMF | 4-methylbenzaldehyde | ~60-80[6][7] |
| This compound | n-BuLi or t-BuLi | THF or Et₂O, ≤ -78 °C | DMF | 4-(tetrahydropyran-4-yl)benzaldehyde | Moderate to Good (expected) |
Oxidation Reactions
A key difference in reactivity lies in the susceptibility of the substituents to oxidation.
4-bromotoluene: The methyl group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[8][9] Milder oxidation can yield the corresponding aldehyde.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| 4-bromotoluene | KMnO₄ | Alkaline, reflux | 4-bromobenzoic acid | ~80[8] |
| 4-bromotoluene | O₂, Co(OAc)₂/NaBr | Acetic acid, 75-85 °C | 4-bromobenzoic acid | >98[10] |
This compound: The tetrahydropyran ring is generally stable to many oxidizing conditions. However, under certain conditions, particularly those involving radical mechanisms, C-H bonds adjacent (alpha) to the ether oxygen can be susceptible to oxidation, potentially leading to lactones or ring-opened products.[11] Strong oxidants that can oxidize the aromatic ring itself are generally avoided.
C-H Activation
The C-H bonds of the methyl group in 4-bromotoluene and the tetrahydropyran ring in this compound can potentially undergo direct functionalization via C-H activation, although this is a more advanced and substrate-specific area of research. The C-H bonds alpha to the oxygen in the THP ring are electronically activated and can be targets for such reactions.[12]
Experimental Protocols
Suzuki-Miyaura Coupling of 4-bromotoluene
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.2 mol%), and PCy₃·HBF₄ (0.4 mol%).
-
Add toluene and water in a 10:1 ratio.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain 4-methyl-1,1'-biphenyl.
Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromotoluene or this compound) (1.0 equiv)
-
Amine (e.g., aniline or morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃ or XPhos)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, NaOt-Bu, Pd₂(dba)₃, and the phosphine ligand in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 80-110 °C with stirring for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling, quench the reaction, extract the product, and purify by column chromatography.
Oxidation of 4-bromotoluene to 4-bromobenzoic acid
Materials:
-
4-bromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 4-bromotoluene in a solution of NaOH in water.
-
Heat the mixture to reflux and add a solution of KMnO₄ in water portion-wise.
-
Continue refluxing until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.
-
Cool the reaction mixture and filter to remove the MnO₂.
-
Acidify the filtrate with HCl to precipitate the 4-bromobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.[8]
Visualizations
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Factors influencing the reactivity of the two compounds.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. ycdehongchem.com [ycdehongchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for the Purity Validation of 4-(4-Bromophenyl)tetrahydropyran by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 4-(4-bromophenyl)tetrahydropyran. The content herein is supported by established analytical principles and data from analogous compounds to ensure objectivity and relevance for research and quality control applications.
Introduction
This compound is a heterocyclic compound utilized as a key intermediate in the synthesis of various pharmacologically active molecules and agrochemicals[1]. The purity of this intermediate is paramount as impurities can affect the safety, efficacy, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for impurity profiling due to its high resolution, sensitivity, and quantitative accuracy[2][3]. This guide details a robust HPLC method for the purity assessment of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic strategies for 4-aryltetrahydropyrans, such as the Prins cyclization or metal-catalyzed cross-coupling reactions, can lead to various impurities[4][5][6]. Potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions, such as elimination or homocoupling products.
-
Isomers: Regioisomers or stereoisomers formed during the synthesis.
-
Degradation Products: Impurities formed upon exposure to stress conditions like acid, base, oxidation, heat, or light. Forced degradation studies are crucial for identifying these potential degradants[7][8][9][10].
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This technique separates compounds based on their hydrophobicity.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of approximately 1 mg/mL.
Method Validation: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the expected performance of HPLC compared to GC-MS and UPLC for the purity analysis of this compound.
| Parameter | HPLC | GC-MS | UPLC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures. |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Broader applicability than HPLC, with improved performance for a wide range of compounds. |
| Resolution | High | Very High | Superior to HPLC |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Higher than HPLC |
| Analysis Time | 20-40 minutes | 15-30 minutes | 5-15 minutes |
| Potential Issues | Broad peaks for some impurities, requires method development. | Thermal degradation of the analyte, potential for interferences from non-halogenated compounds[11]. | Higher backpressure requires specialized instrumentation. |
| Typical Impurities Detected | Starting materials, non-volatile by-products, isomers, degradation products. | Volatile starting materials, residual solvents, volatile by-products. | Same as HPLC, but with better resolution of closely eluting impurities. |
Alternative Analytical Techniques
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities such as residual solvents from the synthesis process. Given the presence of a halogen, a halogen-specific detector could also be employed for enhanced selectivity[11].
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C (hold for 5 min)
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
2. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. For the analysis of this compound, a UPLC method would offer higher throughput and better separation of closely related impurities.
Experimental Protocol: UPLC
The UPLC method would be analogous to the HPLC method but with the following modifications:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: A lower flow rate, typically in the range of 0.3-0.6 mL/min.
-
Gradient Elution: A much steeper and shorter gradient can be employed due to the higher efficiency of the column.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Decision Pathway for Analytical Method Selection
Caption: Decision pathway for selecting an analytical method.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. acdlabs.com [acdlabs.com]
- 11. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)tetrahydropyran
For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is critical to its success. This guide provides a comparative overview of three common palladium catalyst systems for the coupling of 4-(4-bromophenyl)tetrahydropyran with a generic boronic acid, offering insights into their performance based on established literature for similar aryl bromide couplings.
The development of robust and efficient catalytic systems is crucial for the synthesis of novel chemical entities. The coupling of saturated heterocyclic rings, such as tetrahydropyran, to aromatic systems is a common motif in many pharmaceutical agents. This guide focuses on the Suzuki-Miyaura coupling of this compound, a key intermediate in the synthesis of various biologically active compounds. We will compare the efficacy of three widely used palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) Acetate (Pd(OAc)₂) with a biarylphosphine ligand (SPhos), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
Comparative Performance of Palladium Catalysts
The selection of an appropriate catalyst system, including the palladium source and the corresponding ligand, is a decisive factor for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings.[1] The following table summarizes the typical reaction conditions and expected yields for the coupling of this compound with a generic arylboronic acid, based on data from analogous reactions with aryl bromides.[2][3][4]
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| System 1 | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 90-99 |
| System 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80-100 | 88-97 |
Note: The yields presented are estimations based on the performance of these catalysts in the Suzuki-Miyaura coupling of various aryl bromides and may vary for the specific substrate.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This procedure should be adapted and optimized for each specific catalyst system and boronic acid partner.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if required, the specific ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the appropriate solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental design and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[5][6]
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
The Strategic Swap: A Comparative Guide to Cyclohexane vs. Tetrahydropyran in Lead Optimization
In the intricate dance of drug discovery, the strategic replacement of molecular motifs is a cornerstone of lead optimization. Among these, the bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety has emerged as a valuable tactic for medicinal chemists. This guide provides a comprehensive comparison of these two saturated rings, offering insights into their impact on key drug-like properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rationale behind this bioisosteric switch lies in the subtle yet significant differences between the two structures. While both offer a similar three-dimensional scaffold, the introduction of an oxygen atom in the tetrahydropyran ring imparts distinct physicochemical properties. This seemingly minor change can profoundly influence a compound's potency, selectivity, and, most critically, its absorption, distribution, metabolism, and excretion (ADME) profile.
At a Glance: Key Physicochemical Differences
| Property | Cyclohexane | Tetrahydropyran | Implication in Drug Design |
| Polarity | Non-polar | Polar | Increased polarity of THP can improve aqueous solubility and reduce metabolic liability. |
| Lipophilicity (cLogP) | Higher | Lower | Lower lipophilicity of THP can lead to improved ADME properties and a better safety profile. |
| Hydrogen Bonding | None | H-bond acceptor (Oxygen) | The oxygen atom can form hydrogen bonds with the target protein, potentially increasing binding affinity and potency. |
| Conformation | Chair | Chair | Both adopt a similar low-energy chair conformation, making them good steric mimics. |
Case Study: Enhancing JAK1 Inhibitors
A compelling example of the benefits of this bioisosteric replacement can be found in the development of Janus kinase 1 (JAK1) inhibitors, a class of drugs targeted for inflammatory diseases. In a study of filgotinib analogs, a selective JAK1 inhibitor, the replacement of a non-polar core with more polar, rigid structures was explored to optimize drug-like properties. While a direct cyclohexane to tetrahydropyran comparison was not the primary focus, the structure-activity relationship (SAR) data from closely related analogs highlight the impact of introducing polarity and hydrogen bond acceptors.
For instance, comparing analogs with similar steric bulk but differing polarity reveals significant effects on potency and selectivity.
| Compound | Core Moiety | JAK1 IC50 (nM)[1] | JAK2 IC50 (nM)[1] | Selectivity Index (JAK2/JAK1)[1] |
| Analog A (Proxy for Cyclohexane) | Isobutyramide | 170 | > 10000 | > 58.8 |
| Analog B (Proxy for THP's Polarity) | Cyanoacetyl | 8.5 | 480 | 56.5 |
Note: Analog A (isobutyramide) and Analog B (cyanoacetyl) are selected from a series of filgotinib analogs to illustrate the effect of modifying the core with a more polar and H-bond accepting moiety, serving as a proxy for the cyclohexane to tetrahydropyran switch.
The data illustrates that the introduction of a more polar cyanoacetyl group (Analog B) in place of a less polar isobutyramide group (Analog A) leads to a significant increase in potency against the target kinase, JAK1.
Impact on ADME Properties
The primary driver for considering the cyclohexane to tetrahydropyran switch is often the desire to improve a lead compound's ADME profile. The increased polarity and reduced lipophilicity of the tetrahydropyran ring can lead to:
-
Improved Aqueous Solubility: Enhancing the dissolution of the drug, which is often a prerequisite for good oral absorption.
-
Reduced Metabolic Liability: The electron-withdrawing nature of the oxygen atom can make the tetrahydropyran ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the more lipophilic cyclohexane ring.
-
Lower Plasma Protein Binding: Highly lipophilic compounds tend to bind extensively to plasma proteins, reducing the concentration of free drug available to interact with the target. The lower lipophilicity of tetrahydropyran-containing compounds can mitigate this effect.
-
Modulated Cell Permeability: While increased polarity can sometimes reduce passive diffusion across cell membranes, the overall impact on permeability is compound-specific and needs to be experimentally determined.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (cyclohexane and tetrahydropyran analogs) dissolved in DMSO
-
384-well plates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Prepare a kinase/substrate solution by diluting the kinase and peptide substrate in assay buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., a fluorescence-based assay that detects ADP production or a luminescence-based assay that measures the remaining ATP).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for a short period.
-
Add the test compound working solution to the wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Determination of Lipophilicity (cLogP/LogD)
Objective: To measure the lipophilicity of a compound, which influences its solubility, permeability, and other ADME properties.
Method: While several computational methods exist for predicting cLogP, the experimental determination of the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is often more informative for drug discovery. The shake-flask method is a common approach.
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compounds
-
Vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Dissolve a known amount of the test compound in either the buffer or n-octanol phase.
-
Add an equal volume of the other phase to the vial.
-
Cap the vial and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogD value using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).
Visualizing the Context: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams are provided.
References
Safety Operating Guide
4-(4-Bromophenyl)tetrahydropyran proper disposal procedures
Proper disposal of 4-(4-Bromophenyl)tetrahydropyran is critical for laboratory safety and environmental protection. As a brominated organic compound, it must be treated as a regulated, hazardous chemical waste.[1] Disposal procedures should always be conducted in accordance with institutional guidelines and local, state, and national regulations.[2]
Essential Disposal and Safety Information
The primary disposal route for this compound is collection by a licensed hazardous waste disposal service, which will typically use high-temperature incineration.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[3]
Summary of Disposal and Safety Data
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1][4] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant via institutional EHS. | [2][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, face shield, and a lab coat. | [2][3][6] |
| Waste Container | Designated, compatible container with a secure, threaded cap (e.g., polyethylene carboy). | [3][4][7] |
| Waste Segregation | Critical: Keep separate from non-halogenated organic waste, acids, bases, heavy metals, and oxidizing agents. | [1][4][8] |
| Storage Location | Store in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA), away from heat or ignition sources. | [2][4][9] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol ensures the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the chemical, put on appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[3]
-
Conduct all waste handling and commingling of halogenated solvents within a certified chemical fume hood.[4]
2. Waste Identification and Segregation:
-
Identify the waste as "Halogenated Organic Waste" due to the presence of bromine.[1]
-
Use a designated waste container specifically for halogenated solvents to prevent dangerous reactions and streamline disposal.[4][7] Do not mix with other waste streams.[2]
3. Container Labeling:
-
Label the waste container with a "Hazardous Waste" tag before adding any waste.[4][8]
-
The label must clearly identify all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[4][8]
-
Ensure the generator's information and the accumulation start date are accurately filled out.[4]
4. Waste Accumulation and Storage:
-
Add the this compound waste to the properly labeled halogenated waste container.
-
Keep the container securely closed at all times, except when actively adding waste.[4][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment.[4] The storage area must be cool, dry, and well-ventilated.[2][9]
5. Arranging for Final Disposal:
-
When the waste container is three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department by completing a chemical waste collection request form.[4]
-
Do not overfill containers.
Emergency Procedures for Spills
In the event of a small spill, trained laboratory personnel may perform the cleanup. For large or highly toxic spills, evacuate the area and contact emergency services and the institutional EHS department immediately.[4][7]
Small Spill Cleanup:
-
Ensure proper PPE is worn, including double nitrile gloves, safety goggles, and a lab coat.[3]
-
Contain the spill and absorb it with an inert material, such as vermiculite, sand, or a commercial absorbent pad.[4]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[5]
-
Place all cleanup materials into a sealed, compatible container (e.g., a heavy-duty plastic bag or bucket).[4]
-
Label the container as "Hazardous Waste" with a clear description of the contents.
-
Request a waste pickup from your EHS department.[4]
-
Thoroughly clean the affected area.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of 4-(4-Bromophenyl)tetrahydropyran: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9), focusing on personal protective equipment (PPE), and operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against eye irritation and injury from accidental splashes. |
| Hand Protection | Chemically resistant gloves. While specific permeation data for this compound is not readily available, for brominated aromatic compounds, materials such as Viton, Teflon, or Polyvinyl Alcohol (PVA) are often recommended.[2] Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for signs of degradation or puncture before and during use. | Prevents skin contact and absorption. The use of appropriate glove material is critical for chemical resistance. |
| Skin and Body Protection | A flame-retardant and antistatic protective lab coat or chemical-resistant apron. For operations with a higher risk of splashing, chemical-resistant coveralls are advised. | Minimizes skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood or if there is a risk of generating aerosols or dust.[1] The specific cartridge type should be selected based on the potential for vapor or particulate exposure. | Protects against inhalation of potentially harmful vapors or particulates. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, thoroughly wash hands. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure. Avoid generating dust if handling a solid form.
-
Experimental Use: During experimental procedures, maintain good laboratory practices. Avoid direct contact with skin, eyes, and clothing. Use equipment and glassware dedicated to the experiment and decontaminate them appropriately after use.
-
Storage: Store this compound in a tightly closed, properly labeled container.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[1]
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated waste.
-
Containerization: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
